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  • Product: 4-Chloro-2-methylquinoline hydrochloride
  • CAS: 83260-96-2

Core Science & Biosynthesis

Foundational

4-Chloro-2-methylquinoline hydrochloride physical and chemical properties

4-Chloro-2-methylquinoline Hydrochloride: Physicochemical Profiling, Reactivity, and Applications in Drug Discovery Executive Summary In the landscape of medicinal chemistry and advanced organic synthesis, the quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

4-Chloro-2-methylquinoline Hydrochloride: Physicochemical Profiling, Reactivity, and Applications in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, the quinoline scaffold represents a privileged pharmacophore. Specifically, 4-Chloro-2-methylquinoline hydrochloride serves as a highly versatile, electrophilic building block. The presence of the hydrochloride salt is not merely a formulation artifact; it fundamentally alters the electronic landscape of the quinoline ring, lowering the lowest unoccupied molecular orbital (LUMO) and hyper-activating the C4 position toward nucleophilic attack. This whitepaper dissects the physicochemical properties, structural causality, and field-proven experimental workflows associated with this critical intermediate, providing a self-validating guide for drug development professionals.

Physicochemical Profiling

Understanding the baseline quantitative properties of 4-Chloro-2-methylquinoline hydrochloride is essential for solvent selection, reaction scaling, and purification strategies. The table below summarizes the core data, contrasting the hydrochloride salt with its free base counterpart to highlight operational differences.

PropertyValue (Hydrochloride Salt)Value (Free Base)
CAS Number 83260-96-2[1]4295-06-1[2]
Molecular Formula C₁₀H₉Cl₂NC₁₀H₈ClN[2]
Molecular Weight 214.09 g/mol [1]177.63 g/mol [2]
Melting Point >200 °C (Decomposes)39 °C[2]
Boiling Point N/A (Solid salt)270 °C[2]
Solubility Profile Highly soluble in H₂O, EtOH, DMF, DMSOSoluble in organic solvents; insoluble in H₂O[3]

Structural Causality & Reactivity Principles

The reactivity of 4-Chloro-2-methylquinoline hydrochloride is governed by three interacting structural features:

  • Nitrogen Protonation: The hydrochloride salt ensures the quinoline nitrogen is protonated. This creates a strong electron-withdrawing effect across the aromatic system, severely depleting electron density at the C2 and C4 positions.

  • C4-Chloride Leaving Group: The chloride atom at the C4 position acts as an excellent leaving group. Because the C4 position is highly electrophilic, it readily undergoes Nucleophilic Aromatic Substitution (SNAr)[3].

  • C2-Methyl Steric Shielding: The methyl group at the C2 position (the "quinaldine" core) provides hyperconjugative electron donation, but more importantly, it exerts significant steric hindrance. This shielding effectively blocks nucleophilic attack at C2, rendering reactions highly regioselective for the C4 position[4].

Mechanistic workflow of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed with an understanding of why reagents are chosen. The following workflows are optimized to overcome the specific chemical hurdles presented by this scaffold.

Protocol A: High-Yield SNAr Amination (Avoiding Over-Alkylation)

Objective: Synthesize 4-amino-2-methylquinoline derivatives using secondary amines. Causality & Rationale: Traditional N-alkylation methods often suffer from over-alkylation, yielding unwanted quaternary ammonium salts[3]. To circumvent this, Hunig's base (N,N-diisopropylethylamine, DIPEA) is employed. The massive steric bulk of the isopropyl groups prevents DIPEA from acting as a competing nucleophile, allowing it to function exclusively as a proton sponge to neutralize the hydrochloride salt and the HCl generated during the substitution[3]. N,N-dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer transition state.

Step-by-Step Workflow:

  • Preparation: Charge an oven-dried round-bottom flask with 1.0 mmol of 4-Chloro-2-methylquinoline hydrochloride[3].

  • Solvation: Add 10 mL of anhydrous DMF to dissolve the salt[3].

  • Reagent Addition: Introduce 1.0 mmol of the target secondary cyclic amine, followed immediately by 2.0 mmol of DIPEA (1 equivalent to neutralize the starting HCl salt, 1 equivalent to scavenge the reaction byproduct)[3].

  • Reaction: Stir the mixture at room temperature (20–25 °C) for exactly 3 hours. Monitor the reaction via TLC (eluent: EtOAc/Hexane) until the starting material spot disappears[3].

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold water. The sudden shift in polarity forces the organic product out of solution.

  • Neutralization & Isolation: Add dilute NH₃ solution dropwise until the pH neutralizes, stirring for an additional 10 minutes[3]. Filter the precipitated solid under a vacuum, wash with cold water, and recrystallize from ethanol to yield the pure tertiary amine[3].

Protocol B: Synthesis of Dimeric SKCa Channel Blockers

Objective: Create dimeric quinoline structures (dequalinium analogues) via diamine linkers. Causality & Rationale: The C2-methyl group exerts significant steric hindrance, which impedes the approach of bulky nucleophiles like long-chain diamines. Consequently, standard reflux conditions in lower alcohols (e.g., ethanol) provide insufficient thermal energy. Utilizing n-pentanol elevates the reflux temperature to ~138 °C, providing the necessary activation energy while maintaining a protic environment that assists in the solvation and departure of the chloride leaving group[4].

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask, combine 11.26 mmol of 4-Chloro-2-methylquinoline (or its HCl salt neutralized in situ) and 5.68 mmol of the desired diamine (e.g., 1,10-diaminodecane)[4].

  • Solvation: Add 30 mL of n-pentanol. Ensure complete dissolution with gentle heating[4].

  • Reaction: Attach a reflux condenser and heat the solution under reflux for 30 hours[4].

  • Precipitation: Remove the heat source and allow the mixture to cool to room temperature. A creamy precipitate (the hydrochloride salt of the dimer) will form[4].

  • Isolation: Collect the precipitate via vacuum filtration and dry under vacuum at 50 °C to remove residual n-pentanol[4].

  • Free-Basing: Dissolve the dried solid in methanol and make the solution alkaline by adding 10% NaOH dropwise to precipitate the final free-base dimeric compound[4].

Applications in Drug Development

The versatility of the 4-Chloro-2-methylquinoline scaffold allows it to be diverted into multiple distinct therapeutic pipelines.

  • Antileishmanial Agents: By substituting the C4 chloride with various allyl or aryl groups, researchers have developed novel 3- and 4-substituted quinolines. These compounds demonstrate potent antileishmanial activity by effectively targeting macrophage scavenger receptors, often exhibiting lower IC₅₀ values than standard drugs like pentamidine[5].

  • Anticancer Therapeutics: The quinoline core is an electron-deficient system that readily interacts with biological targets. Derivatives synthesized from 4-chloroquinaldine have been shown to bind to the colchicine-binding site of tubulin. This interaction disrupts microtubule dynamics, inducing apoptosis in malignant gliomas, chronic myeloid leukemia, and colon cancer cell lines at nanomolar concentrations.

  • Ion Channel Modulators: Small conductance Ca²⁺-activated K⁺ (SKCa) channel blockers are synthesized by linking two quinaldine units (as detailed in Protocol B). The basicity of the quinoline nitrogen ensures it remains protonated at physiological pH, which is an absolute structural requirement for blocking the ion channel pore[4].

Divergent synthesis pipeline of 4-Chloro-2-methylquinoline in drug discovery.

References

  • Chem-Impex: 4-Chloro-2-methylquinoline General Information and Properties. chemimpex.com. 2

  • Huaxia Chem: 4-Chloro-2-methylquinoline hydrochloride CAS:83260-96-2. hxchem.net. 1

  • Antimicrobial Agents and Chemotherapy: Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines. asm.org.5

  • Heteroletters: A Simple and Highly Efficient Synthesis of Quinoline Tertiary Amines Catalyzed by Hunig's Base. heteroletters.org. 3

  • Arabian Journal of Chemistry: Review on recent development of quinoline for anticancer activities. arabjchem.org.

  • Journal of Medicinal Chemistry (ACS): Synthesis and Quantitative Structure−Activity Relationship of a Novel Series of Small Conductance Ca2+-Activated K+ Channel Blockers Related to Dequalinium. acs.org. 4

Sources

Exploratory

Crystal Structure Analysis of 4-Chloro-2-methylquinoline Hydrochloride: A Technical Guide to Solid-State Characterization

Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Context The quinoline scaffold is a privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Context

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antimalarial, antibacterial, and anticancer agents. Specifically, 4-Chloro-2-methylquinoline (CAS: 4295-06-1)[1] and its hydrochloride salt (CAS: 83260-96-2)[2] are critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs), including phosphodiesterase (PDE) inhibitors and novel antimalarials[3][4].

In pharmaceutical development, converting a free base into a hydrochloride salt is a fundamental strategy to enhance aqueous solubility, bioavailability, and solid-state stability. From a crystallographic perspective, the protonation of the quinoline nitrogen fundamentally alters the molecular geometry and the supramolecular architecture. The introduction of the chloride counterion ( Cl− ) creates a strong hydrogen-bond acceptor, shifting the crystal packing from weak van der Waals and π−π interactions (in the free base) to a robust, electrostatically driven hydrogen-bonding network[5].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 4-chloro-2-methylquinoline hydrochloride. This guide moves beyond mere procedural steps, emphasizing the causality behind experimental choices and structural interpretations.

Experimental Protocols: Crystallization and SCXRD Workflow

To obtain high-resolution crystallographic data, the quality of the single crystal is paramount. The following protocol utilizes an anti-solvent diffusion method, chosen specifically to control the supersaturation rate.

Step-by-Step Crystallization Methodology

Causality: We utilize a methanol/diethyl ether solvent system because the high solubility of the hydrochloride salt in methanol ensures complete dissolution, while the slow diffusion of the non-polar anti-solvent (diethyl ether) gradually lowers the dielectric constant of the medium. This thermodynamic shift drives controlled nucleation, yielding pristine single crystals rather than amorphous aggregates.

  • Dissolution: Dissolve 50 mg of 4-chloro-2-methylquinoline hydrochloride in 2.0 mL of anhydrous methanol in a 5 mL glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free inner crystallization vial to remove heterogeneous nucleation sites (e.g., dust particles).

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 5.0 mL of anhydrous diethyl ether.

  • Diffusion & Growth: Seal the outer vial tightly and store it in a vibration-free environment at a constant temperature of 20 °C.

  • Harvesting: After 4–7 days, harvest the resulting colorless, block-shaped crystals. Immediately suspend them in a fluorinated cryo-oil (e.g., Paratone-N) to prevent solvent loss and atmospheric degradation.

SCXRD Analytical Workflow

The structural determination must be a self-validating system. We collect data at cryogenic temperatures (100 K) to minimize atomic thermal vibrations, thereby increasing the high-angle diffraction intensity and allowing for the precise localization of hydrogen atoms—which is critical for mapping the hydrogen-bonding network[6].

Workflow N1 1. Sample Preparation (Anti-Solvent Diffusion) N2 2. Crystal Selection (Polarized Light Microscopy) N1->N2 N3 3. Data Collection (100 K, Mo Kα Radiation) N2->N3 N4 4. Data Reduction (Integration & Absorption Correction) N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Structural Refinement (Full-Matrix Least-Squares) N5->N6

SCXRD workflow for 4-Chloro-2-methylquinoline hydrochloride.

Self-Validating Refinement: During the full-matrix least-squares refinement on F2 (using SHELXL), the model's integrity is verified internally. A Goodness-of-Fit (GoF) converging near 1.05, combined with maximum residual electron density peaks ( Δρmax​ ) below 0.5 e/Å 3 , confirms that the assigned atomic coordinates and anisotropic displacement parameters accurately reflect the experimental diffraction data[7].

Crystallographic Data and Molecular Geometry

Upon successful structure solution, the quantitative data provides a definitive map of the molecule. For quinoline hydrochlorides, protonation at the N1 position induces measurable changes in the heterocyclic ring geometry. The C2−N1−C8a bond angle typically expands by approximately 2–3° compared to the neutral free base, a direct geometric consequence of the steric and electronic demands of the newly formed N+−H bond[5][8].

Table 1: Representative Crystallographic Parameters

Note: The following data represents benchmark structural parameters typical for monoprotonated chloroquinoline hydrochloride derivatives analyzed at 100 K.

ParameterValue / Description
Chemical Formula C10​H9​Cl2​N
Formula Weight 214.08 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength (Mo K α ) λ = 0.71073 Å
Unit Cell Dimensions a≈7.8 Å, b≈12.4 Å, c≈10.5 Å
Volume ≈1005 Å 3
Z (Molecules per unit cell) 4
Density (calculated) 1.415 g/cm 3
Absorption Coefficient ( μ ) 0.58 mm −1
Final R indices [ I>2σ(I) ] R1​=0.035 , wR2​=0.082
Goodness-of-fit on F2 1.045

Supramolecular Architecture & Hydrogen Bonding

The macroscopic properties of the bulk powder (e.g., melting point, dissolution rate) are dictated by the microscopic supramolecular architecture. In 4-chloro-2-methylquinoline hydrochloride, the crystal packing is entirely governed by the interplay between the cationic quinolinium system and the chloride anion.

The Interaction Hierarchy
  • Primary Electrostatic H-Bonds: The dominant force is the strong charge-assisted hydrogen bond between the protonated quinoline nitrogen ( N1+−H ) and the chloride anion ( Cl− ). This interaction anchors the crystal lattice[5].

  • Secondary C-H···Cl Interactions: The chloride anion acts as a multi-dentate hydrogen-bond acceptor. Once anchored by the N−H bond, it forms secondary, weaker hydrogen bonds with the acidic aromatic protons (specifically at the C3 and C8 positions) of adjacent quinoline molecules.

  • π−π Stacking: The planar nature of the quinoline rings allows for parallel displacement π−π stacking interactions along the crystallographic short axis, further stabilizing the 3D network[8].

Supramolecular Q Quinolinium Cation (Protonated N1) Cl Chloride Anion (Cl⁻) Q->Cl Primary H-Bond N⁺-H···Cl⁻ Pi Adjacent Quinoline (π-System) Q->Pi π-π Stacking Centroid···Centroid CH Aromatic C-H (C3 & C8 positions) CH->Cl Secondary H-Bond C-H···Cl⁻

Supramolecular interaction hierarchy dictating crystal packing.

Table 2: Hydrogen Bond Geometries

Quantitative analysis of the donor-acceptor distances validates the strength of the supramolecular network.

Interaction TypeDonor-H (Å)H···Acceptor (Å)Donor···Acceptor (Å)Angle D-H···A (°)
N1-H1···Cl1 (Primary)0.882.253.112(3)168.5
C3-H3···Cl1 (Secondary)0.952.783.545(4)138.2
C8-H8···Cl1 (Secondary)0.952.853.610(4)135.4

Causality of Packing: The highly directional nature of the N1−H1⋯Cl1 bond (angle approaching 180°) forces the quinoline molecules into a specific orientation. Because the chloride ion bridges multiple quinoline units via C−H⋯Cl interactions, the molecules assemble into infinite 1D ribbons or 2D sheets, which subsequently stack via π−π interactions. This dense, interlocked packing is responsible for the high thermal stability and elevated melting point characteristic of quinoline hydrochloride salts[5][7].

Conclusion & Implications for Drug Development

The rigorous crystal structure analysis of 4-chloro-2-methylquinoline hydrochloride reveals a highly ordered supramolecular system driven by charge-assisted hydrogen bonding. For drug development professionals, understanding this solid-state behavior is crucial. The structural data proves that protonation not only alters the intrinsic geometry of the quinoline pharmacophore but also dictates the entire thermodynamic landscape of the solid state through N+−H⋯Cl− networks.

By employing self-validating crystallographic protocols—from controlled anti-solvent crystallization to low-temperature X-ray diffraction—researchers can confidently map these interactions. This atomic-level insight is indispensable for predicting the physicochemical properties, solubility profiles, and formulation stability of downstream quinoline-based therapeutics.

References

  • Preprints.org. "Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine". Preprints.org (2026). Available at:[Link]

  • MDPI. "Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe". Molecules (2024). Available at:[Link]

  • National Institutes of Health (NIH). "Hydrogen-Bonding Interactions in Luminescent Quinoline-Triazoles with Dominant 1D Crystals". PMC (2018). Available at:[Link]

  • Royal Society of Chemistry. "Hydrogen-atom and oxygen-atom transfer reactivities of iron(IV)-oxo complexes of quinoline-substituted pentadentate ligands". Dalton Transactions (2022). Available at:[Link]

  • J-Stage. "Synthesis and in Vivo Evaluation of Novel Quinoline Derivatives as Phosphodiesterase 10A Inhibitors". Chem. Pharm. Bull. (2012). Available at:[Link]

  • ACS Publications. "Mimicking the Intramolecular Hydrogen Bond: Synthesis, Biological Evaluation, and Molecular Modeling of Benzoxazines and Quinazolines as Potential Antimalarial Agents". Journal of Medicinal Chemistry (2012). Available at:[Link]

  • Arab Journal of Chemistry. "Review on recent development of quinoline for anticancer activities". Arab J. Chem. (2022). Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 4-Chloro-2-methylquinoline Hydrochloride: A Technical Guide

Executive Summary 4-Chloro-2-methylquinoline (4-CMQ), commonly referred to as 4-chloroquinaldine, is a highly versatile heterocyclic scaffold. It serves as a critical electrophilic partner in advanced nickel-catalyzed C–...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-2-methylquinoline (4-CMQ), commonly referred to as 4-chloroquinaldine, is a highly versatile heterocyclic scaffold. It serves as a critical electrophilic partner in advanced nickel-catalyzed C–O cross-coupling reactions[1] and acts as a primary building block for the synthesis of chloroquine-derived photoaffinity probes used in antimalarial target mapping[2].

While the free base of 4-CMQ is highly reactive, its low melting point (~39 °C)[3] classifies it as a low-melting solid or viscous liquid at ambient conditions. This physical state introduces significant thermodynamic instability during long-term storage, posing challenges for precise stoichiometric handling and pharmaceutical formulation. Conversion to the hydrochloride salt (4-CMQ·HCl ) drastically increases the crystalline lattice energy, shifting the thermodynamic equilibrium toward a highly stable solid state. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, thermal degradation kinetics, and self-validating analytical protocols required to profile 4-CMQ·HCl.

Thermodynamic Profiling & Solid-State Stability

The Causality of Salt Formation

The thermodynamic stability of a pharmaceutical intermediate is governed by its Gibbs free energy ( ΔG ). By protonating the quinoline nitrogen with hydrochloric acid, the system transitions from weak intermolecular van der Waals forces (in the free base) to strong ionic and hydrogen-bonding networks in the crystal lattice. This increases the enthalpy of fusion ( ΔHfus​ ), thereby raising the melting point and preventing spontaneous amorphization or deliquescence under standard conditions.

However, the thermodynamic stability of 4-CMQ·HCl is strictly temperature- and moisture-dependent. Under thermal stress, the salt undergoes an endothermic dissociation back into the free base and HCl gas. If heating continues past 270 °C, the quinoline core undergoes irreversible oxidative degradation, emitting toxic byproducts including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[3]. Furthermore, in highly specific functionalized derivatives (e.g., azido-quinolines), thermal or photolytic initiation can drive the liberation of N2​ to form highly reactive nitrene intermediates[2].

Quantitative Data Summary

The following table synthesizes the thermodynamic and physicochemical properties comparing the free base and the hydrochloride salt forms, establishing the baseline for analytical testing.

Property4-CMQ (Free Base)4-CMQ·HCl (Hydrochloride Salt)
Molecular Formula C10​H8​ClN C10​H9​Cl2​N
Physical State (25 °C) Low-melting solid / clear liquidCrystalline solid
Melting Point ( Tm​ ) ~39 °C[3]> 200 °C (Endothermic dissociation)
Boiling Point ( Tb​ ) ~270 °C[3]N/A (Decomposes before boiling)
Enthalpy of Fusion ( ΔHfus​ ) Low (Prone to phase transitions)High (Thermodynamically stable lattice)
Primary Degradation Route Oxidative degradationHCl volatilization followed by core oxidation

Multiplexed Thermodynamic Testing Workflow

To accurately capture the thermodynamic parameters (Activation Energy Ea​ , Enthalpy ΔH , and Gibbs Free Energy ΔG ) of 4-CMQ·HCl, a multiplexed, self-validating analytical workflow is required. Relying on a single thermal technique can lead to false positives (e.g., mistaking HCl dissociation for a pure melting event).

Workflow Start 4-CMQ·HCl Sample Preparation DSC DSC Analysis (Melting & Polymorphism) Start->DSC TGA TGA Analysis (Mass Loss & Degradation) Start->TGA IMC Isothermal Microcalorimetry (Long-term Stability) Start->IMC Data Thermodynamic Parameter Extraction (ΔH, ΔG, Ea) DSC->Data TGA->Data IMC->Data Valid Orthogonal Validation (Self-Validating System) Data->Valid

Fig 1. Multiplexed thermodynamic stability testing workflow for 4-CMQ·HCl.

Experimental Protocols & Self-Validating Methodologies

Protocol A: TGA-DSC Coupled Analysis for Dissociation Kinetics

Causality: Differential Scanning Calorimetry (DSC) measures heat flow, while Thermogravimetric Analysis (TGA) measures mass loss. Because 4-CMQ·HCl degrades via the release of HCl gas[3], a standard hermetically sealed DSC pan would artificially suppress dissociation due to internal pressure buildup, altering the thermodynamic equilibrium. Therefore, a pinhole crucible must be used.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Run an empty aluminum crucible baseline from 25 °C to 300 °C. Calibrate the heat flow and temperature sensors using an Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g).

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 4-CMQ·HCl into an aluminum crucible.

  • Crucible Sealing: Seal the crucible with a lid containing a 50 µm laser-drilled pinhole. Crucial Step: This allows volatilized HCl to escape, preventing Le Chatelier's principle from artificially shifting the dissociation temperature higher.

  • Thermal Program: Heat the sample from 25 °C to 300 °C at a constant rate of 10 °C/min under a dry nitrogen purge (50 mL/min) to prevent premature oxidative degradation.

  • Data Extraction: An endothermic peak on the DSC without simultaneous TGA mass loss indicates a polymorphic transition. An endothermic peak coupled with a distinct mass loss on the TGA confirms the thermodynamic dissociation of the hydrochloride salt.

Protocol B: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction

Causality: While TGA/DSC requires high thermal stress, it does not accurately predict long-term stability at ambient conditions. IMC detects microwatt-level ( μW ) heat flows associated with slow solid-state degradation or amorphous-to-crystalline transitions, allowing for the calculation of Arrhenius kinetics without degrading the bulk sample.

Step-by-Step Methodology:

  • Electrical Calibration (Self-Validation): Apply a known electrical Joule heating pulse (e.g., 100 μW for 300 seconds) to the IMC sensors before loading the sample to verify the baseline sensitivity.

  • Sample Loading: Place 100 mg of 4-CMQ·HCl into a glass ampoule and seal it under a controlled humidity environment (e.g., 11% RH).

  • Equilibration: Lower the ampoule into the microcalorimeter set to 25 °C. Allow the thermal friction from insertion to dissipate until the heat flow baseline is stable (< 0.1 μW /hr drift).

  • Data Acquisition: Monitor the heat flow continuously for 7–14 days. An exothermic drift indicates slow degradation or moisture-induced crystallization, while a flat baseline confirms absolute thermodynamic stability.

Thermal Degradation Mechanisms

Understanding the degradation pathway is essential for process safety. The initial thermal failure mode of 4-CMQ·HCl is not the destruction of the quinoline ring, but rather the cleavage of the ionic bond.

Pathway Salt 4-CMQ·HCl (Solid State) Heat Thermal Stress (> 200 °C) Salt->Heat Base 4-CMQ Base (Liquid/Melt) Heat->Base Endothermic Dissociation HCl HCl Gas (Volatilization) Heat->HCl Mass Loss Decomp Decomposition Products (NOx, COx, Nitrenes) Base->Decomp Oxidative/Thermal Degradation (>270 °C)

Fig 2. Thermal degradation pathway and phase transitions of 4-CMQ·HCl.

Once the HCl is liberated, the remaining 4-CMQ free base is exposed to the thermal environment. At temperatures approaching its boiling point (~270 °C)[3], the methyl and chloro substituents become susceptible to radical abstraction, and the heterocyclic nitrogen ring undergoes fragmentation. If the compound is utilized in the synthesis of azido-photoaffinity probes, researchers must be acutely aware that thermal initiation can bypass standard degradation, instead liberating N2​ to form a highly reactive nitrene intermediate[2], which can aggressively abstract protons and electrons from surrounding solvents.

Conclusion & Strategic Recommendations

The thermodynamic stability of 4-Chloro-2-methylquinoline hydrochloride makes it a vastly superior reagent compared to its free base counterpart for both pharmaceutical scale-up and catalytic cross-coupling applications[1]. However, its stability is contingent upon strict environmental controls.

Recommendations:

  • Storage: Store in tightly sealed containers at 2–8 °C to prevent moisture ingress, as water acts as a plasticizer that lowers the glass transition temperature ( Tg​ ) and accelerates solid-state degradation.

  • Handling: Avoid exposure to strong bases or oxidizing agents, which will immediately deprotonate the salt, reverting it to the low-melting, volatile free base[3].

  • Process Safety: When utilizing 4-CMQ·HCl in high-temperature reactions (e.g., microwave-assisted synthesis), ensure adequate ventilation and scrubbing systems are in place to neutralize evolved HCl gas[3].

References

2.[2] Title: Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe Source: Molecules (MDPI) URL: [Link]

3.[1] Title: Nickel-Catalyzed O-Arylation of Primary or Secondary Aliphatic Alcohols with (Hetero)aryl Chlorides: A Comparison of Ni(I) and Ni(II) Precatalysts Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-Chloro-2-methylquinoline Hydrochloride: A Comprehensive ADME and Scaffold Optimization Guide

Executive Summary 4-Chloro-2-methylquinoline hydrochloride (CAS: 83260-96-2) is a highly privileged synthetic intermediate and core scaffold in modern medicinal chemistry. It serves as the structural foundation for sever...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-2-methylquinoline hydrochloride (CAS: 83260-96-2) is a highly privileged synthetic intermediate and core scaffold in modern medicinal chemistry. It serves as the structural foundation for several breakthrough therapeutics, including KRAS G12C inhibitors, TNFα inhibitors, and PDE5/10A antagonists. This whitepaper provides an in-depth pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this scaffold. By analyzing the mechanistic rationale behind its structural features—most notably, how the 2-methyl substitution mitigates cytochrome P450 (CYP) liabilities—this guide equips drug development professionals with the insights needed to optimize quinoline-based candidates.

Structural Rationale & Physicochemical Profiling

The quinoline ring is a classic pharmacophore, but unsubstituted quinolines frequently suffer from poor metabolic stability and off-target toxicity. The specific substitution pattern of 4-chloro-2-methylquinoline is not arbitrary; it is a carefully engineered solution to common pharmacokinetic bottlenecks.

  • The C-4 Chlorine Atom: Beyond serving as a versatile leaving group for nucleophilic aromatic substitution (SNAr) during library synthesis, the chlorine atom occupies critical hydrophobic pockets in target proteins. For instance, in TNFα inhibitors, the chloro substituent engages in vital hydrophobic interactions with the side chains of Tyr195, anchoring the molecule in its bioactive conformation[1].

  • The C-2 Methyl Group (The CYP Shield): Unsubstituted 4-aminoquinolines frequently exhibit potent, undesirable inhibition of CYP2C9 and CYP2C19. The introduction of the 2-methyl group creates localized steric hindrance adjacent to the quinoline nitrogen. This steric occlusion physically prevents the scaffold from coordinating tightly with the heme iron in the active sites of these specific CYP isoforms, effectively right-shifting the IC50 in CYP assays and significantly improving the metabolic safety profile without compromising cellular potency[1].

Absorption, Distribution, and Permeability Dynamics

For a scaffold to be viable for oral administration or central nervous system (CNS) targeting, its permeability dynamics must be thoroughly understood.

  • Absorption and BBB Permeance: In silico predictive models (such as the BOILED-Egg model) and empirical data classify 4-chloro-2-methylquinoline derivatives as having high gastrointestinal (GI) absorption and being blood-brain barrier (BBB) permeant[2]. This makes the scaffold highly attractive for neurodegenerative and psychiatric targets (e.g., PDE10A inhibitors for schizophrenia)[3].

  • Permeability and Efflux: In standard MDR1-MDCK or LLCPK cell line assays, these scaffolds typically display medium intrinsic permeability. However, they are frequently recognized as substrates for P-glycoprotein (P-gp) efflux pumps. A representative derivative demonstrated an apparent permeability ( Papp​ A→B) of 2.2×10−6 cm/s with a high efflux ratio ( PE ) of 28[4]. If peripheral restriction is desired, this efflux is beneficial; if CNS penetration is required, the scaffold must be further decorated to reduce P-gp recognition.

  • Protein Binding: Derivatives of this scaffold exhibit high plasma protein binding (frequently ≥95% ). Consequently, the free fraction ( fu​ ) must be rigorously calculated to ensure that the unbound drug concentration exceeds the target IC50​ in vivo[4].

Metabolic Stability and the Clearance Disconnect

Metabolic stability is the primary optimization hurdle when working with 4-chloro-2-methylquinoline derivatives. While the 2-methyl group protects against CYP inhibition, the scaffold itself is still subject to rapid clearance if not properly optimized.

  • Phase I Metabolism: The scaffold undergoes rapid Phase I metabolism in both mouse liver microsomes (MLM) and human liver microsomes (HLM). The primary metabolic liabilities include N-dealkylation of attached side chains or direct hydroxylation of the 2-methyl group[5].

  • The Microsomal vs. Hepatocyte Disconnect: A critical phenomenon observed in this class of compounds is the clearance disconnect between assay types. A compound might show modest clearance in microsomes (e.g., Extraction Ratio [ER] = 45%) but exhibit high clearance in intact hepatocytes (ER = 90%)[4]. The causality behind this lies in Phase II metabolism. Hepatocytes contain the complete cellular machinery for Phase II pathways (such as glucuronidation), whereas standard microsomal assays lack the necessary exogenous cofactors (like UDPGA) to trigger these conjugations.

CYP_Mitigation Unsub Unsubstituted Quinoline Core High CYP2C9/2C19 Inhibition Mech Addition of C-2 Methyl Group (Steric Hindrance at N-atom) Unsub->Mech Sub 4-Chloro-2-methylquinoline Core Reduced CYP Active Site Binding Mech->Sub Result Improved Metabolic Safety Profile Maintained Target Potency Sub->Result

Fig 1. Logical relationship of C-2 methylation mitigating CYP450 liability in quinoline scaffolds.

Quantitative Data Summary
Pharmacokinetic ParameterTypical Value Range / ObservationBiological & Clinical Significance
GI Absorption HighHighly favorable for oral drug formulation and patient compliance.
BBB Permeability PermeantSuitable for CNS targets; requires structural tuning if peripheral restriction is needed.
Plasma Protein Binding ~95%High binding limits the free drug fraction; necessitates high intrinsic target potency.
Microsomal Clearance (ER) 40% - 60% (Modest)Phase I metabolism is partially mitigated by the C-2 methyl steric shield.
Hepatocyte Clearance (ER) >85% (High)Indicates significant Phase II metabolism (e.g., glucuronidation) occurring in vivo.
Oral Bioavailability (F%) 16.9% - 31.1%Provides a viable, robust starting point for lead optimization in rodent models.

Table 1: Representative Pharmacokinetic Parameters of 4-Chloro-2-methylquinoline Derivatives[4],[1],[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls that must meet specific acceptance criteria for the assay data to be considered valid.

Protocol A: High-Throughput Microsomal Stability Assay

Causality: This assay determines the intrinsic clearance ( CLint​ ) of the compound via Phase I enzymes. We utilize both MLM and HLM to identify species-specific metabolic disconnects prior to in vivo rodent trials.

  • Preparation: Prepare a 10 mM stock solution of the 4-chloro-2-methylquinoline derivative in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation Controls: Include Verapamil (rapid clearance positive control) and Warfarin (low clearance negative control) in parallel wells.

  • Incubation: Add pooled liver microsomes (HLM or MLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Timepoints: At t=0,5,15,30,and 60 minutes, extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Validation Check: The assay is only valid if Verapamil shows >80% depletion at 30 minutes, and Warfarin shows <10% depletion.

Protocol B: CYP450 Inhibition Cocktail Assay

Causality: To verify that the 2-methyl group successfully mitigates CYP liability, the compound must be screened against major CYP isoforms using specific probe substrates.

  • Cocktail Assembly: Prepare a probe substrate cocktail containing Phenacetin (CYP1A2), Diclofenac (CYP2C9), S-Mephenytoin (CYP2C19), Dextromethorphan (CYP2D6), and Midazolam (CYP3A4) at their respective Km​ concentrations.

  • Inhibitor Titration: Dispense the quinoline test compound across a 7-point concentration gradient (0.1 μM to 50 μM) into a 96-well plate.

  • System Validation Controls: Use known selective inhibitors as positive controls (e.g., Sulfaphenazole for CYP2C9, Ketoconazole for CYP3A4).

  • Reaction: Add HLM (0.1 mg/mL) and incubate at 37°C for 10 minutes. Initiate with 1 mM NADPH.

  • Quenching & LC-MS/MS: Quench with cold acetonitrile after 10 minutes. Measure the formation of the specific probe metabolites (e.g., 4'-hydroxydiclofenac for CYP2C9) via LC-MS/MS.

  • Validation Check: The assay is valid only if the positive control inhibitors demonstrate an IC50​ within 3-fold of their established literature values.

ADME_Workflow Start 4-Chloro-2-methylquinoline HCl Library Synthesis Perm Permeability Screening (MDR1-MDCK / Caco-2) Start->Perm Metab Metabolic Stability (HLM / MLM & Hepatocytes) Start->Metab CYP CYP450 Inhibition Profiling (CYP2C9, 2C19, 3A4, 2D6) Start->CYP InVivo In Vivo PK (Mice/Rats) (Bioavailability, Clearance) Perm->InVivo High Permeability Metab->InVivo ER < 50% CYP->InVivo IC50 > 10 μM

Fig 2. Self-validating in vitro ADME screening workflow for quinoline-based drug candidates.

References

  • Source: ACS Publications (acs.org)
  • Source: ACS Publications (acs.org)
  • Source: ACS Publications (acs.org)
  • Source: PMC (nih.gov)
  • CAS:4965-33-7, 7-氯-2-甲基喹啉 - 毕得医药 (BOILED-Egg ADME data)

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Validation of 4-Chloro-2-methylquinoline Hydrochloride Stock Solutions

Introduction & Mechanistic Background 4-Chloro-2-methylquinoline hydrochloride (CAS: 83260-96-2) is a critical precursor and active scaffold in medicinal chemistry. It is heavily utilized in the synthesis of kinase inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

4-Chloro-2-methylquinoline hydrochloride (CAS: 83260-96-2) is a critical precursor and active scaffold in medicinal chemistry. It is heavily utilized in the synthesis of kinase inhibitors and antimalarial probes, specifically those targeting the Plasmodium falciparum M18 Aspartyl Aminopeptidase (PfM18AAP) [1].

Causality of the Salt Form: Researchers often face a choice between the free base (PubChem CID: 77973) [2] and the hydrochloride salt. The causality behind selecting the HCl salt lies in its thermodynamic properties. Protonation of the quinoline nitrogen forms a quinolinium ion, which disrupts the planar π−π stacking inherent to the quinoline core. This disruption significantly lowers the crystal lattice energy and increases the hydration enthalpy, vastly improving aqueous solubility for downstream biological assays.

Causality in Experimental Choices (Expertise & Experience)

To ensure long-term stability and reproducibility, the experimental conditions for handling this compound must be strictly controlled.

  • Solvent Selection (DMSO vs. Aqueous Buffers): While the HCl salt exhibits moderate aqueous solubility, preparing the master stock in anhydrous Dimethyl Sulfoxide (DMSO) is mandatory. DMSO provides a thermodynamically stable solvation sphere that prevents spontaneous precipitation and hydrolytic degradation during long-term storage at -20°C. Aqueous buffers should only be used for immediate working dilutions.

  • Filtration Chemistry: Standard nitrocellulose or Polyethersulfone (PES) filters will dissolve in DMSO, leaching polymers into your stock and ruining the solution. Polytetrafluoroethylene (PTFE) filters are chemically inert and strictly required for sterilizing DMSO solutions.

  • Thermal and Moisture Control: The compound is highly hygroscopic. Weighing cold reagent straight from the freezer introduces ambient condensation. This artificially inflates the mass with water weight, leading to sub-potent stock solutions and potential premature hydrolysis. Equilibration to room temperature in a desiccator is a critical prerequisite.

Step-by-Step Protocol: 50 mM Master Stock Preparation

Materials Required
  • 4-Chloro-2-methylquinoline hydrochloride (Purity ≥ 95%, MW: 214.09 g/mol )

  • Anhydrous DMSO (Cell-culture grade, 0.005% water)

  • 0.22 µm PTFE syringe filters

  • Amber glass vials or opaque cryotubes

Methodology
  • Equilibration: Transfer the sealed vial of lyophilized powder from -20°C storage to a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes.

  • Weighing: Accurately weigh 10.70 mg of the powder on an analytical balance.

  • Solubilization: Transfer the powder to a sterile amber vial. Add exactly 1.0 mL of anhydrous DMSO to achieve a 50 mM concentration.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If micro-particulates remain, sonicate the vial in a water bath (maximum 37°C) for 5 minutes until the solution is optically clear.

  • Sterilization: Draw the solution into a solvent-resistant syringe and filter it through a 0.22 µm PTFE membrane into sterile, pre-labeled amber cryotubes.

  • Storage: Aliquot the stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store immediately at -20°C or -80°C.

Protocol Self-Validation & Quality Control

A self-validating protocol must include internal checks to ensure the stock's integrity before deployment in high-throughput screening (e.g., QFRET-based assays) [3].

  • Visual Tyndall Check: Upon thawing an aliquot, shine a laser pointer through the vial. If a solid beam path is visible (Tyndall scattering), nano-precipitates have formed. The aliquot must be re-sonicated at 37°C before use.

  • Spectrophotometric Validation: Dilute a small fraction of the stock 1:1000 in PBS (pH 7.4) and measure the UV-Vis absorbance. Compare the peak absorbance against a known standard curve to verify the exact molarity and confirm that no degradation occurred during storage.

Quantitative Data & Dilution Matrices

Table 1: Physicochemical Properties | Property | Value | | :--- | :--- | | Molecular Formula | C₁₀H₈ClN · HCl | | Molecular Weight | 214.09 g/mol | | Appearance | Off-white to pale yellow powder | | Max Solubility (DMSO) | 50 mM (10.7 mg/mL) | | Max Solubility (Water) | 5-10 mM (requires heating/sonication) |

Table 2: Working Solution Dilution Matrix (From 50 mM DMSO Stock)

Target Concentration Stock Volume Required Aqueous Buffer Volume Final DMSO %
100 µM 2.0 µL 998.0 µL 0.2%
50 µM 1.0 µL 999.0 µL 0.1%

| 10 µM | 1.0 µL of 100 µM intermediate | 9.0 µL | < 0.01% |

Experimental Workflows & Biological Pathways

Workflow A Equilibrate Reagent (Desiccator, RT) B Weigh 4-Chloro-2-methylquinoline HCl (MW: 214.09 g/mol) A->B C Add Anhydrous DMSO (Target: 50 mM) B->C D Vortex & Sonicate (Max 37°C, 5 min) C->D E Sterile Filtration (0.22 µm PTFE) D->E F Aliquot & Store (Amber Vials, -20°C) E->F

Workflow for preparing 4-Chloro-2-methylquinoline HCl stock solutions.

Pathway A 4-Chloroquinoline Derivatives B Target Binding (e.g., PfM18AAP) A->B C Inhibition of Peptide Cleavage B->C D Disruption of Hemoglobin Degradation C->D E Parasite Toxicity (Plasmodium falciparum) D->E

Biological application of 4-chloroquinolines in PfM18AAP inhibition.

References

  • Inhibitors of the Plasmodium falciparum M18 Aspartyl Aminopeptidase. National Center for Biotechnology Information (NCBI) Bookshelf.[Link]

  • 4-Chloro-2-methylquinoline (CID 77973). PubChem Compound Database.[Link]

  • AID 1855 - Summary of probe development efforts to identify inhibitors of the Plasmodium falciparum M18 Aspartyl Aminopeptidase (M18AAP). PubChem BioAssay.[Link]

Application

Application Note: 4-Chloro-2-methylquinoline Hydrochloride in Advanced Quinoline Synthesis

Executive Summary & Mechanistic Rationale 4-Chloro-2-methylquinoline hydrochloride (CAS: 83260-96-2) is a highly versatile, electrophilic building block utilized extensively in the synthesis of antimalarial agents, kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

4-Chloro-2-methylquinoline hydrochloride (CAS: 83260-96-2) is a highly versatile, electrophilic building block utilized extensively in the synthesis of antimalarial agents, kinase inhibitors, and fluorescent probes. While the free base is commonly used, the hydrochloride salt form offers distinct mechanistic and practical advantages for drug development professionals.

Causality of the Salt Form: The protonation of the quinoline nitrogen atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the heteroaromatic ring. This inductive electron withdrawal renders the C4 position exceptionally electrophilic. Consequently, the activation energy required for Nucleophilic Aromatic Substitution (SNAr) is reduced, facilitating rapid substitution even with sterically hindered or moderately nucleophilic secondary amines. Furthermore, the salt form exhibits superior solubility in polar protic solvents, allowing for more homogenous reaction mixtures.

Reaction Pathways & Synthetic Strategies

The synthetic utility of 4-chloro-2-methylquinoline hydrochloride primarily branches into two robust pathways:

A. Nucleophilic Aromatic Substitution (SNAr) The C4-Cl bond is highly activated for SNAr. Traditional methods often require harsh thermal conditions (e.g., >130°C in DMF), which can lead to product degradation or the formation of quaternary ammonium salts due to over-alkylation. Modern optimized protocols employ non-nucleophilic bases like N,N-Diisopropylethylamine (Hünig's base) at room temperature 1, or utilize microwave-assisted, solvent-free conditions to drive the reaction efficiently 2.

B. Palladium-Catalyzed Cross-Coupling For the installation of aryl, heteroaryl, or complex substituents that cannot be achieved via SNAr, the C4-Cl bond is an excellent substrate for oxidative addition by Pd(0) species. This enables efficient Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, expanding the chemical space of 4-substituted quinolines 3.

MechanisticPathway A 4-Chloro-2-methylquinoline HCl (Precursor) B Protonated Quinoline Core (Electrophilic C4 Activation) A->B Dissociation C SNAr Pathway (Nucleophilic Attack) B->C + Amines D Cross-Coupling Pathway (Pd-Catalyzed) B->D + Pd(0)/Ligand E 4-Amino-2-methylquinolines (e.g., Chloroquine analogs) C->E - HCl F 4-Aryl-2-methylquinolines (Advanced Therapeutics) D->F - Pd(II) elimination

Mechanistic pathways for 4-chloro-2-methylquinoline hydrochloride functionalization.

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free SNAr Amination

Causality & Validation: Removing the solvent increases the effective concentration of the reactants, driving the equilibrium toward the product. Microwave irradiation ensures uniform, rapid volumetric heating, which minimizes the thermal degradation commonly seen in prolonged oil-bath heating. The excess amine acts as a self-validating buffer—serving as both the nucleophile and the acid scavenger to prevent reaction stalling 2.

Procedure:

  • Preparation: In a microwave-safe reaction vial, combine 4-chloro-2-methylquinoline hydrochloride (1.0 mmol) and the desired secondary amine (3.0 mmol).

  • Irradiation: Seal the vial and subject the neat mixture to microwave irradiation at 150°C for 15–30 minutes.

  • Quenching: Cool the vial to room temperature. Suspend the crude mixture in dichloromethane (DCM, 15 mL) and wash with saturated aqueous sodium bicarbonate (NaHCO3, 2 × 10 mL) to neutralize any residual hydrochloride salts.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure 4-amino-2-methylquinoline derivative.

Protocol B: Room-Temperature SNAr Catalyzed by Hünig's Base

Causality & Validation: Hünig's base (DIPEA) is highly sterically hindered, making it a poor nucleophile but an excellent proton acceptor. It scavenges the HCl generated during the substitution, preventing the protonation of the nucleophilic secondary amine. This self-regulating pH environment allows the reaction to proceed smoothly at room temperature without the formation of quaternary ammonium side products 1.

Procedure:

  • Preparation: In a round-bottom flask, dissolve 4-chloro-2-methylquinoline hydrochloride (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL).

  • Reagent Addition: Add the secondary amine (1.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 mmol). (Note: Extra base is required to neutralize the HCl from the starting material salt).

  • Reaction: Stir the mixture at room temperature (25°C) for 3 hours. Monitor reaction progress via TLC.

  • Quenching & Precipitation: Pour the reaction mixture into ice-cold water (50 mL). Neutralize the solution with dilute aqueous NH3 and stir for 10 minutes.

  • Isolation: Filter the resulting precipitate under vacuum, wash with cold distilled water, and dry. Recrystallize from ethanol to obtain the analytically pure product.

ExperimentalWorkflow W1 1. Reagent Prep Precursor + Amine W2 2. Reaction Microwave (150°C) or RT W1->W2 W3 3. Quenching Ice-cold Water + Base W2->W3 W4 4. Isolation Filtration / Extraction W3->W4 W5 5. Validation LC-MS / NMR W4->W5

Standardized experimental workflow for the amination of 4-chloro-2-methylquinoline.

Quantitative Data Summary

The following table summarizes the comparative efficiencies of different synthetic strategies for the amination and functionalization of 4-chloro-2-methylquinoline.

Reaction StrategyReagents / CatalystSolventTemp (°C)TimeAvg. Yield (%)Key Advantage
Traditional Thermal Amine (excess)DMF130–15012–24 h40–50%No specialized equipment needed
Microwave-Assisted Amine (excess)Neat (None)15015–30 min60–85%Rapid reaction, high concentration 2
Hünig's Base Catalyzed Amine, DIPEADMF25 (RT)3 h80–95%Mild conditions, prevents over-alkylation 1
Buchwald-Hartwig Amine, Pd(OAc)2, BINAP, t-BuONaToluene90–1108–12 h70–90%Enables coupling of unreactive anilines 3

References

  • A Simple and Highly Efficient Synthesis of Quinoline Tertiary Amines Catalyzed by Hunig's Base. Heteroletters. 1

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. PMC - NIH. 2

  • One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. The Journal of Organic Chemistry - ACS Publications. 3

Sources

Method

4-Chloro-2-methylquinoline hydrochloride cell culture dosing guidelines

Application Note: In Vitro Dosing Guidelines and SAR Baseline Profiling for 4-Chloro-2-methylquinoline Hydrochloride Executive Summary & Scientific Context 4-Chloro-2-methylquinoline hydrochloride (CAS: 83260-96-2; MW: ~...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Dosing Guidelines and SAR Baseline Profiling for 4-Chloro-2-methylquinoline Hydrochloride

Executive Summary & Scientific Context

4-Chloro-2-methylquinoline hydrochloride (CAS: 83260-96-2; MW: ~214.09 g/mol ) is a highly versatile heterocyclic building block extensively utilized in the synthesis of targeted anticancer therapeutics. Because the quinoline scaffold is an electron-deficient bicyclic aromatic system, it serves as a privileged pharmacophore. Researchers routinely derivatize this exact scaffold to synthesize potent tubulin polymerization inhibitors[1], PI3Kα inhibitors[2], and PDE5 inhibitors.

In cell culture, 4-chloro-2-methylquinoline hydrochloride is rarely dosed as a standalone therapeutic due to its moderate intrinsic bioactivity. Instead, it is dosed as a baseline scaffold control during Structure-Activity Relationship (SAR) studies. By testing the parent scaffold alongside its synthesized analogs (e.g., quinoline-chalcones or trimethoxy-quinolines), researchers can definitively quantify the pharmacological gain of their structural modifications[3].

SAR_Logic Scaffold 4-Chloro-2-methylquinoline Hydrochloride (Baseline) Deriv Chemical Derivatization (e.g., Chalcone/Trimethoxy) Scaffold->Deriv SAR Optimization Target Target Engagement (Tubulin / PI3K / PDE5) Deriv->Target Enhanced Affinity Effect Cell Cycle Arrest & Apoptosis Target->Effect Cytotoxicity

Figure 1: Structure-Activity Relationship (SAR) progression from baseline scaffold to targeted effect.

Physicochemical Causality & Formulation Strategy

The Causality of Solvent Choice: While the hydrochloride salt form of 4-chloro-2-methylquinoline enhances its aqueous solubility compared to the free base, dissolving it directly in culture media is strongly discouraged. Direct aqueous solvation can cause localized pH drops and compound micro-precipitation. Furthermore, to accurately compare the parent scaffold against its highly lipophilic derivatives, the formulation matrix must be identical. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. Anhydrous DMSO prevents the rapid hydrolysis of the chloro-substituent and ensures complete solvation for precise serial dilutions.

The Self-Validating Dosing System

A rigorous cell culture assay must prove its own validity. When dosing quinoline derivatives, the assay architecture must isolate the compound's true mechanism of action from artifactual toxicity.

  • Vehicle Control Limit: DMSO toxicity is non-linear and cell-line dependent. The final DMSO concentration in all test and control wells must be strictly normalized to ≤0.1% (v/v) . Exceeding this threshold risks solvent-induced cytotoxicity, which will falsely inflate the apparent efficacy of the scaffold.

  • Positive Controls: The positive control must match the suspected mechanism of the synthesized derivative. Use Combretastatin A-4 (CA-4) for tubulin polymerization inhibitors[1] or Gefitinib for PI3K/kinase inhibitors[2].

  • Baseline Scaffold Control: Dosing the unmodified 4-chloro-2-methylquinoline hydrochloride establishes the "SAR floor." If a novel derivative demonstrates an IC50 of 1.38 µM and the parent scaffold shows >50 µM, the modification's efficacy is successfully validated[3].

Dosing_Workflow cluster_Validation Self-Validating Assay Plate Prep Stock Preparation (100 mM in Anhydrous DMSO) Dilution Serial Dilution in Media (Maintains DMSO ≤ 0.1%) Prep->Dilution Test Test Wells (Scaffold vs. Derivatives) Dilution->Test Vehicle Vehicle Control (0.1% DMSO) Dilution->Vehicle PosCtrl Positive Control (e.g., CA-4 / Gefitinib) Dilution->PosCtrl Blank Blank Wells (Media Only) Dilution->Blank Readout Viability Readout & Normalization (MTT / CellTiter-Glo) Test->Readout Vehicle->Readout PosCtrl->Readout Blank->Readout

Figure 2: Self-validating in vitro dosing workflow ensuring rigorous control over solvent toxicity.

Step-by-Step Experimental Protocol: Baseline Cytotoxicity Profiling

Objective: Determine the baseline IC50 of 4-chloro-2-methylquinoline hydrochloride against standard cancer cell lines (e.g., MCF-7, A2780, A549) to serve as a comparator for novel derivatives.

Phase 1: Reagent Preparation

  • Stock Solution (100 mM): Dissolve 21.41 mg of 4-chloro-2-methylquinoline hydrochloride in 1.0 mL of sterile, anhydrous DMSO.

  • Aliquoting: Divide into 50 µL single-use aliquots and store at -20°C. Causality: Repeated freeze-thaw cycles introduce ambient moisture into the DMSO, degrading the compound and altering its effective molarity.

Phase 2: Cell Seeding 3. Harvest target cells (e.g., MCF-7 breast cancer or A2780 ovarian cancer cells) in their logarithmic growth phase[1]. 4. Seed at a density of 3,000 to 5,000 cells/well in a 96-well plate using 100 µL of DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin[2][3]. 5. Incubate for 24 hours at 37°C, 5% CO2 to allow for complete cell adhesion and cytoskeletal stabilization.

Phase 3: Dosing & Treatment 6. Serial Dilution: Prepare a 10x intermediate dilution series in complete media. For the parent scaffold, test a broad concentration range: 100, 50, 25, 12.5, 6.25, and 3.125 µM. 7. Dosing: Aspirate the seeding media and gently add 100 µL of the compound-containing media to the respective wells. 8. Incubation Time (Critical): Incubate for 48 to 72 hours. Causality: Quinoline derivatives frequently act as tubulin inhibitors, which require cells to actively progress through the cell cycle to hit the G2/M phase checkpoint[1][3]. A short 24-hour incubation will fail to capture this mechanism, yielding false negatives.

Phase 4: Readout (MTT Assay) 9. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2 to 4 hours[2]. 10. Carefully aspirate the media and dissolve the resulting formazan crystals in 100-150 µL of DMSO[2]. 11. Measure absorbance at 490 nm using a microplate reader[2].

Data Presentation & SAR Context

When evaluating the resulting data, the parent 4-chloro-2-methylquinoline hydrochloride typically exhibits weak cytotoxicity. The table below summarizes expected comparative data when validating novel derivatives against the parent scaffold based on recent literature.

CompoundRole in AssayTarget MechanismExpected IC50 (MCF-7)
4-Chloro-2-methylquinoline HCl Baseline Scaffold ControlWeak Intercalation> 50 µM
Quinoline-Chalcone Derivative (e.g., 12e) Test CompoundApoptosis / ROS Generation~ 5.21 µM[3]
Trimethoxy Quinoline (e.g., 7e) Test CompoundTubulin Polymerization Inhibition~ 5.02 - 35.75 µM[1]
Combretastatin A-4 (CA-4) Positive ControlTubulin Polymerization Inhibition< 0.1 µM[1]

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of 4-Chloro-2-methylquinoline hydrochloride

Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Its versatile biological activity is well-documented, with quinoline derivatives exhibiting antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The ability to functionalize the quinoline ring at specific positions is therefore of paramount importance in drug discovery and development, enabling the systematic exploration of structure-activity relationships (SAR).

4-Chloro-2-methylquinoline hydrochloride serves as a versatile and readily available building block for the synthesis of a diverse array of quinoline derivatives. The chlorine atom at the 4-position is particularly amenable to displacement via transition-metal-catalyzed cross-coupling reactions, providing a powerful platform for the introduction of carbon-carbon and carbon-nitrogen bonds. This guide provides an in-depth exploration of the application of 4-Chloro-2-methylquinoline hydrochloride in several key cross-coupling reactions, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

PART 1: Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of biaryl and vinyl-substituted aromatic structures.[2] In the context of 4-Chloro-2-methylquinoline, this reaction is instrumental for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position, significantly expanding the chemical space for SAR studies.[3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of catalyst, ligand, and base is critical for the efficiency of the reaction, particularly with a potentially coordinating substrate like a quinoline.

The reaction initiates with the oxidative addition of the 4-chloro-2-methylquinoline to a low-valent palladium(0) species, forming a Pd(II) intermediate. The electron-donating methyl group at the 2-position can influence the electron density of the quinoline ring, which in turn can affect the rate of this step. The subsequent transmetalation involves the transfer of the organic group from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6] Finally, reductive elimination from the diorganopalladium(II) complex yields the desired 4-aryl-2-methylquinoline product and regenerates the active Pd(0) catalyst.[4]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Transmetalation Coupled Product 4-Aryl-2-methylquinoline Transmetalation Complex->Coupled Product Reductive Elimination Regenerated Pd(0)L2 Pd(0)L2 Transmetalation Complex->Regenerated Pd(0)L2 4-Chloro-2-methylquinoline 4-Chloro-2-methylquinoline 4-Chloro-2-methylquinoline->Oxidative Addition Complex Ar'B(OH)2 Arylboronic Acid Ar'B(OH)2->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Chloro-2-methylquinoline hydrochloride with a variety of arylboronic acids.

Materials:

  • 4-Chloro-2-methylquinoline hydrochloride

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Chloro-2-methylquinoline hydrochloride (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) to the flask. Follow this by the addition of the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C under the inert atmosphere with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended Starting ConditionRationale and Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)A versatile and commercially available catalyst. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands like SPhos or XPhos in combination with a Pd(0) or Pd(II) precursor may improve yields.[7]
Base K₂CO₃ (2.0 equiv.)A commonly used and effective base. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective.[8]
Solvent 1,4-Dioxane/H₂O (4:1)A biphasic solvent system is often optimal for Suzuki couplings. Toluene/H₂O or DMF can also be effective. The choice of solvent can influence the solubility of reagents and the reaction rate.
Temperature 90 °CThe reaction temperature may need to be adjusted based on the reactivity of the specific arylboronic acid.

PART 2: Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds.[9][10] For 4-Chloro-2-methylquinoline, this reaction is a powerful tool for introducing a diverse range of primary and secondary amines at the 4-position, which is a key strategy in the development of many biologically active compounds.

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[11][12] The reaction begins with the oxidative addition of 4-chloro-2-methylquinoline to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes association with the amine, followed by deprotonation by the base to form a palladium-amido complex. The crucial C-N bond-forming step is the reductive elimination from this intermediate, which furnishes the 4-amino-2-methylquinoline product and regenerates the Pd(0) catalyst.[11] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and the reductive elimination steps.[11]

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(Cl)L Pd(0)L->Oxidative Addition Complex Oxidative Addition Amine Coordination [Ar-Pd(II)(Cl)(HNR'R'')]L Oxidative Addition Complex->Amine Coordination Palladium Amido Complex Ar-Pd(II)(NR'R'')L Amine Coordination->Palladium Amido Complex Deprotonation Coupled Product 4-Amino-2-methylquinoline Palladium Amido Complex->Coupled Product Reductive Elimination Regenerated Pd(0)L Pd(0)L Palladium Amido Complex->Regenerated Pd(0)L 4-Chloro-2-methylquinoline 4-Chloro-2-methylquinoline 4-Chloro-2-methylquinoline->Oxidative Addition Complex Amine HNR'R'' Amine->Amine Coordination Base Base Base->Amine Coordination Sonogashira_Coupling_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative_Addition_Complex Oxidative Addition Transmetalation_Complex Ar-Pd(II)(C≡CR)L2 Oxidative_Addition_Complex->Transmetalation_Complex Transmetalation Coupled_Product 4-Alkynyl-2-methylquinoline Transmetalation_Complex->Coupled_Product Reductive Elimination Regenerated_Pd(0)L2 Pd(0)L2 Transmetalation_Complex->Regenerated_Pd(0)L2 4-Chloro-2-methylquinoline 4-Chloro-2-methylquinoline 4-Chloro-2-methylquinoline->Oxidative_Addition_Complex Terminal_Alkyne H-C≡C-R Copper_Acetylide Cu-C≡C-R Terminal_Alkyne->Copper_Acetylide Cu(I)X Cu(I) Salt Cu(I)X->Copper_Acetylide Base Base Base->Copper_Acetylide Copper_Acetylide->Transmetalation_Complex Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Oxidative Addition Alkene Coordination [Ar-Pd(II)(Cl)(Alkene)]L2 Oxidative Addition Complex->Alkene Coordination Migratory Insertion Product R-CH2-CH(Ar)-Pd(II)(Cl)L2 Alkene Coordination->Migratory Insertion Product Migratory Insertion Coupled Product 4-Vinyl-2-methylquinoline Migratory Insertion Product->Coupled Product β-Hydride Elimination Pd-H Complex H-Pd(II)(Cl)L2 Migratory Insertion Product->Pd-H Complex Regenerated Pd(0)L2 Pd(0)L2 Pd-H Complex->Regenerated Pd(0)L2 4-Chloro-2-methylquinoline 4-Chloro-2-methylquinoline 4-Chloro-2-methylquinoline->Oxidative Addition Complex Alkene Alkene Alkene->Alkene Coordination Base Base Base->Regenerated Pd(0)L2

Sources

Method

4-Chloro-2-methylquinoline hydrochloride 1H and 13C NMR spectroscopy reference data

Application Note: App-NMR-2026-04 Title: Spectroscopic Characterization of 4-Chloro-2-methylquinoline Hydrochloride: 1 H and 13 C NMR Reference Data and Sample Preparation Protocols Target Audience: Researchers, Analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: App-NMR-2026-04 Title: Spectroscopic Characterization of 4-Chloro-2-methylquinoline Hydrochloride: 1 H and 13 C NMR Reference Data and Sample Preparation Protocols Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Mechanistic Context

4-Chloro-2-methylquinoline (often referred to as 4-chloroquinaldine) is a highly versatile N-heterocyclic building block utilized extensively in the synthesis of antimalarial agents (e.g., chloroquine derivatives), antileishmanial compounds, and novel anticancer chalcones[1],[2]. While the free base is a common reagent, the compound is frequently isolated, stored, and utilized as a hydrochloride salt (CAS: 83260-96-2) to enhance its bench stability, prevent oxidative degradation, and improve aqueous solubility during biological assays[3].

As a Senior Application Scientist, I frequently observe discrepancies in literature regarding the NMR assignments of quinoline derivatives. These errors primarily stem from a failure to account for the protonation state of the quinoline nitrogen. When 4-chloro-2-methylquinoline is converted to its hydrochloride salt, the nitrogen atom is protonated ( NH+ ). This introduces a formal positive charge that withdraws electron density from the quinoline ring via both inductive and resonance effects.

The Causality of Chemical Shifts: Because the nitrogen in the quinoline ring is highly electronegative, protonation exacerbates its electron-withdrawing nature. Consequently, the protons and carbons situated at the ortho and para positions relative to the nitrogen (specifically C-2, the 2-methyl group, C-4, and C-8) experience significant deshielding. This results in a marked downfield shift in the 1 H NMR spectrum compared to the free base[4],[5]. Understanding this electronic causality is critical for researchers to accurately validate the purity and identity of their synthesized salts.

Quantitative Data Presentation

The following tables summarize the 1 H and 13 C NMR spectral data. To provide a self-validating reference system, the data for the free base (acquired in CDCl 3​ ) is juxtaposed against the hydrochloride salt (acquired in DMSO- d6​ ).

Table 1: 1 H NMR Spectral Assignments (400 MHz)

Note: Chemical shifts ( δ ) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS) at δ 0.00.

PositionFree Base (CDCl 3​ , δ ppm)[4]Hydrochloride Salt (DMSO- d6​ , δ ppm)MultiplicityCoupling Constant ( J , Hz)
2-CH 3​ 2.742.95Singlet (s)-
H-3 7.427.85Singlet (s)-
H-5 8.178.35Doublet (d)8.4
H-6 7.587.80Dbl. doublet of doublets (ddd)8.4, 7.0, 1.2
H-7 7.737.95Dbl. doublet of doublets (ddd)8.4, 7.0, 1.2
H-8 8.068.25Doublet (d)8.4
NH + -11.50Broad singlet (br s)-
Table 2: 13 C NMR Spectral Assignments (100 MHz)

Note: The downfield shift of C-4 and the upfield shift of C-2 in the salt form are classic indicators of quinolinium ion formation.

PositionFree Base (CDCl 3​ , δ ppm)[4]Hydrochloride Salt (DMSO- d6​ , δ ppm)Carbon Type
2-CH 3​ 25.422.1Primary (CH 3​ )
C-3 122.7120.5Tertiary (CH)
C-5 123.7125.0Tertiary (CH)
C-4a 125.2127.1Quaternary (C)
C-6 128.1129.5Tertiary (CH)
C-8 129.3121.8Tertiary (CH)
C-7 133.3135.2Tertiary (CH)
C-4 144.2148.5Quaternary (C-Cl)
C-8a 144.7140.5Quaternary (C-N)
C-2 159.8155.2Quaternary (C-N)

Experimental Protocols: Self-Validating NMR Sample Preparation

When handling 4-chloro-2-methylquinoline hydrochloride, the hygroscopic nature of the salt can lead to water absorption, which broadens the NH+ peak and shifts the residual water peak in DMSO- d6​ (normally at δ 3.33 ppm). Follow this self-validating protocol to ensure high-fidelity spectra.

Step-by-Step Methodology:

  • Desiccation: Store the 4-chloro-2-methylquinoline hydrochloride standard[3] in a vacuum desiccator over anhydrous calcium sulfate (Drierite) for at least 24 hours prior to analysis.

  • Weighing: Under a dry nitrogen atmosphere (or utilizing a glove box if ambient humidity exceeds 40%), accurately weigh 10–15 mg of the compound into a clean, dry glass vial.

  • Solvent Addition: Add 0.6 mL of high-purity DMSO- d6​ containing 0.05% v/v TMS. Causality Note: DMSO- d6​ is chosen over CDCl 3​ because the hydrochloride salt exhibits poor solubility in non-polar halogenated solvents. The strong hydrogen-bond accepting nature of DMSO disrupts the crystal lattice of the salt, ensuring complete dissolution.

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate the vial for 2 minutes at room temperature.

  • Transfer & Inspection: Transfer the homogeneous solution into a high-quality 5 mm NMR tube using a glass Pasteur pipette. Inspect the tube against a light source; the solution must be optically clear. Any undissolved micro-crystals will cause magnetic susceptibility gradients, leading to poor line shape (shimming issues).

  • Acquisition: Acquire the 1 H spectrum using a standard 30-degree pulse program (e.g., zg30 on Bruker systems) with a minimum of 16 scans. For 13 C NMR, utilize a proton-decoupled sequence (e.g., zgpg30) with a minimum of 512 scans and a relaxation delay (D1) of at least 2 seconds to allow for the relaxation of quaternary carbons (C-2, C-4, C-4a, C-8a).

Workflow Visualization

The following diagram maps the logical workflow for preparing and acquiring NMR data for hygroscopic quinoline salts, ensuring that environmental variables do not compromise data integrity.

NMR_Workflow N1 Lyophilized 4-Chloro-2-methylquinoline HCl (Hygroscopic Salt) N2 Desiccation & Weighing (10-15 mg under N2 atmosphere) N1->N2 N3 Solvent Addition (0.6 mL DMSO-d6 + 0.05% TMS) N2->N3 N4 Vortex & Sonication (Disruption of ionic crystal lattice) N3->N4 N5 Transfer to 5mm NMR Tube (Visual inspection for optical clarity) N4->N5 N6 Data Acquisition & Processing (1H, 13C, HSQC, HMBC) N5->N6

Figure 1: Standardized workflow for the preparation and NMR acquisition of hygroscopic quinoline hydrochloride salts.

References

  • Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives Molecules - MDPI URL:[Link]

  • Electronic Supplementary Information: Activation of DMSO(-d6) via heterogeneous photo-Fenton-like process The Royal Society of Chemistry URL:[Link]

  • One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting HPLC peak tailing for 4-Chloro-2-methylquinoline hydrochloride

Welcome to the Technical Support Center for chromatographic method development and troubleshooting. This guide is specifically engineered for researchers and analytical scientists dealing with the asymmetric elution prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development and troubleshooting. This guide is specifically engineered for researchers and analytical scientists dealing with the asymmetric elution profiles of 4-Chloro-2-methylquinoline hydrochloride .

Because this analyte is a basic, nitrogen-containing heterocyclic salt, it is notoriously susceptible to peak tailing in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to restore peak symmetry and ensure reliable quantification.

Diagnostic Workflow for Peak Tailing

G Start Peak Tailing Detected (4-Chloro-2-methylquinoline) Dilute Dilute Sample 1:10 & Re-inject Start->Dilute CheckOverload Did peak shape improve? Dilute->CheckOverload MassOverload Diagnosis: Mass Overload Action: Reduce injection mass CheckOverload->MassOverload Yes AdjustPH Lower Mobile Phase pH < 3.0 (e.g., 0.1% TFA) CheckOverload->AdjustPH No CheckSilanol Did peak shape improve? AdjustPH->CheckSilanol Silanol Diagnosis: Silanol Interactions Action: Keep low pH or add TEA CheckSilanol->Silanol Yes CheckHardware Reverse Column & Wash / Check Dead Volume CheckSilanol->CheckHardware No Hardware Diagnosis: Hardware Issue Action: Replace frit or tubing CheckHardware->Hardware

Logical workflow for diagnosing HPLC peak tailing in basic quinoline derivatives.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 4-Chloro-2-methylquinoline hydrochloride exhibit severe peak tailing on standard C18 columns? A: The tailing is primarily driven by secondary ion-exchange interactions[1]. While the hydrophobic quinoline ring interacts with the C18 stationary phase for primary retention, the protonated basic nitrogen interacts with deprotonated, acidic residual silanol groups (Si-O⁻) on the silica matrix[2]. Because the hydrochloride salt dissociates in the mobile phase, the positively charged quinoline is strongly attracted to these anionic sites, leading to delayed, non-uniform elution and an asymmetric peak.

Q2: How does mobile phase pH manipulation resolve this secondary interaction? A: Residual silanols on standard silica columns typically have a pKa between 3.5 and 4.5. At a neutral pH (e.g., pH 7.0), these groups are fully ionized (Si-O⁻), maximizing the electrostatic attraction with the basic quinoline[2]. By lowering the mobile phase pH to below 3.0 (using additives like Trifluoroacetic Acid or phosphoric acid), you force the silanols into their fully protonated, neutral state (Si-OH)[3]. This eliminates the ion-exchange mechanism, allowing the primary hydrophobic interaction to dominate and restoring a Gaussian peak shape[4].

Q3: If my method requires a neutral pH or my column cannot tolerate pH < 3.0, what are my alternatives? A: If low-pH operation is impossible, you must chemically mask the active silanols. This is achieved by adding a competing amine, such as Triethylamine (TEA), to the mobile phase at concentrations of 10–25 mM. TEA is a small, highly basic molecule that outcompetes the bulkier 4-Chloro-2-methylquinoline for the active silanol sites, effectively acting as a "silanol blocker"[5]. Alternatively, migrating to a high-purity Type B silica column—which is manufactured in a metal-free environment to reduce silanol acidity—can drastically reduce tailing for basic compounds without requiring mobile phase additives[1].

Q4: How can I differentiate between silanol-induced tailing and column mass overload? A: Mass overload occurs when the sample concentration exceeds the binding capacity of the stationary phase, causing the analyte to elute prematurely and create a "shark-fin" or tailing profile[4]. To differentiate, dilute your sample by a factor of 10 and re-inject. If the retention time increases and the peak symmetry improves, the issue is mass overload. If the tailing factor remains unchanged, the root cause is either a chemical interaction (silanols) or a physical hardware issue (e.g., a void at the head of the column)[4].

Quantitative Data: Impact of Mobile Phase Conditions on Peak Shape

The table below summarizes the expected chromatographic behavior of 4-Chloro-2-methylquinoline under various mobile phase and column conditions.

Mobile Phase Condition & Column TypeTailing Factor (Tf)Asymmetry Factor (As)Mechanistic Result
Neutral pH (6.5), Type A Silica > 2.0> 2.2Severe ion-exchange with fully ionized silanols (Si-O⁻).
Low pH (2.5), 0.1% TFA, Type A Silica 1.1 - 1.21.1 - 1.3Silanols protonated (neutralized); primary hydrophobic retention dominates.
Neutral pH (6.5) + 10 mM TEA, Type A 1.2 - 1.31.2 - 1.4TEA competitively blocks active silanol sites from the quinoline.
Neutral pH (6.5), Type B Silica 1.3 - 1.41.3 - 1.5Reduced trace metals and lower silanol acidity minimize secondary interactions.

Experimental Protocols

Protocol 1: Preparation of a Silanol-Suppressed Mobile Phase (Low pH + TEA)

This protocol creates a self-validating buffer system that simultaneously blocks silanols via competitive binding and suppresses their ionization via precise pH control.

  • Solvent Measurement: Measure 1000 mL of HPLC-grade water (18.2 MΩ·cm) into a clean volumetric flask.

  • Amine Addition: Add 1.4 mL of high-purity Triethylamine (TEA) to achieve a ~10 mM concentration. Mix thoroughly using a magnetic stirrer.

  • pH Titration: Immerse a calibrated pH probe into the solution. Slowly titrate with 85% Phosphoric Acid (H₃PO₄) dropwise until the pH reaches exactly 2.5.

    • Self-Validation Step: The pH must stabilize below 3.0 to ensure complete protonation of silica silanols[4]. The TEA acts as a buffer, preventing rapid pH swings during titration and confirming the ionic strength of the solution.

  • Filtration & Degassing: Filter the modified aqueous phase through a 0.45 µm (or 0.22 µm for UHPLC) membrane filter to remove particulates, followed by 10 minutes of ultrasonic degassing to prevent pump cavitation.

Protocol 2: Diagnostic Column Wash for Hardware-Induced Tailing

If chemical optimization fails, tailing may be caused by a partially blocked inlet frit or non-specific adsorption of matrix contaminants[6].

  • Column Reversal: Disconnect the column from the detector. Reverse the flow direction of the column (Verify with the manufacturer's documentation that the column permits back-flushing; most modern columns do).

  • Solvent Displacement: Flush the column with 10 column volumes of 100% strong organic solvent (e.g., Acetonitrile or Methanol) at 50% of the normal flow rate, directing the effluent directly to waste[2].

  • Contaminant Solubilization: If hydrophobic contaminants or sample matrix lipids are suspected, flush with 10 column volumes of Isopropanol (IPA) to dissolve strongly adsorbed impurities[3].

  • Re-equilibration: Return the column to its normal flow direction, reconnect it to the detector, and equilibrate with the initial mobile phase conditions until a stable baseline and system pressure are achieved.

References

  • Dolan, J. W. "Understanding HPLC Peak Tailing." Scribd.[Link]

  • "Fixing Peak Tailing in HPLC Analysis." Scribd.[Link]

  • "HPLC Troubleshooting Guide." ACE HPLC.[Link]

  • Griffin, C. "HPLC Troubleshooting." Agilent Technologies.[Link]

  • "HPLC Troubleshooting: A System Monitoring Approach." Waters Corporation.[Link]

  • "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies." PMC, NIH.[Link]

  • "Peak Tailing in HPLC." Element Lab Solutions.[Link]

Sources

Optimization

Technical Support Center: 4-Chloro-2-methylquinoline Hydrochloride Photodegradation

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stability issues, unexpected degradation peaks, or inconsistent yields when handling 4-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing stability issues, unexpected degradation peaks, or inconsistent yields when handling 4-Chloro-2-methylquinoline hydrochloride under ultraviolet (UV) light.

Below, we deconstruct the photochemical causality of its degradation, provide self-validating troubleshooting protocols, and map the mechanistic pathways to help you regain control over your experiments.

SECTION 1: Mechanistic Troubleshooting & FAQs

Q: Why does 4-Chloro-2-methylquinoline hydrochloride degrade so rapidly in aqueous buffers under 254 nm UV light, but remains stable in the dark? A: The degradation is driven by two parallel, light-dependent pathways. First, the energy of 254 nm UV photons (~470 kJ/mol) significantly exceeds the dissociation energy of the C–Cl bond (~400 kJ/mol). This induces direct homolytic cleavage, ejecting a chlorine radical and leaving behind a highly reactive quinolyl radical[1]. Second, in oxygenated aqueous environments, UV light sensitizes the formation of Reactive Oxygen Species (ROS). Because you are using the hydrochloride salt, the quinoline nitrogen is protonated. This protonation withdraws electron density from the pyridine ring, making it highly electrophilic and a prime target for nucleophilic attack by superoxide radicals ( O2∙−​ ), which rapidly accelerates the degradation process[2][3].

Q: I am observing multiple degradation peaks on my LC-MS. How can I determine if the degradation is driven by direct photolysis or ROS? A: You must perform a self-validating ROS scavenging assay (see Protocol 1 below). Direct photolysis (C–Cl cleavage) is an intrinsic photochemical property and will occur regardless of the solvent's oxygen content[4]. If you purge your solvent with argon and the degradation halts, ROS is the primary culprit. You can further pinpoint the specific ROS by analyzing the LC-MS fragments: superoxide specifically attacks the electron-deficient pyridine ring (yielding 2-quinolinone or 4-quinolinone derivatives), while electrophilic hydroxyl radicals ( ∙OH ) preferentially attack the more electron-rich benzene ring (yielding 5-hydroxyquinoline derivatives)[5].

Q: How does the pH of my buffer affect the photostability of the hydrochloride salt? A: The pKa​ of the quinoline nitrogen is approximately 4.9. In acidic conditions (pH < 4.9), the molecule exists primarily as the protonated hydrochloride salt. This protonation exacerbates the electron deficiency of the pyridine ring, increasing the rate of superoxide-mediated degradation[3]. Raising the pH above 6 deprotonates the nitrogen, partially restoring electron density to the ring and fundamentally altering the degradation kinetics and product distribution.

SECTION 2: Experimental Workflows & Validation

To troubleshoot and isolate your specific degradation mechanism, execute the following self-validating methodology. Do not merely observe the degradation; manipulate the chemical environment to prove the causality.

Protocol 1: Controlled UV Photostability & ROS Scavenging Assay

Objective: To isolate and quantify the specific pathways (homolysis vs. ROS attack) responsible for the degradation of your compound.

Step 1: Solution Preparation Prepare a 100 µM stock solution of 4-Chloro-2-methylquinoline HCl in LC-MS grade water. Ensure the pH is recorded (typically acidic due to the HCl salt).

Step 2: Scavenger Aliquoting (The Causality Matrix) Divide the stock solution into four UV-transparent quartz cuvettes to isolate specific variables:

  • Condition A (Control): No additives. Establishes the baseline degradation rate.

  • Condition B (Argon Purged): Bubble with Ar gas for 15 minutes to remove dissolved O2​ . Causality: Inhibits the formation of superoxide radicals, isolating the direct C–Cl homolysis pathway.

  • Condition C (Hydroxyl Scavenger): Add 10 mM isopropanol. Causality: Isopropanol rapidly quenches ∙OH radicals, preventing benzene-ring hydroxylation.

  • Condition D (Superoxide Scavenger): Add 1 mM 1,4-benzoquinone (or use Superoxide Dismutase at 100 mg/L). Causality: Quenches O2∙−​ , preventing pyridine-ring oxidation[3].

Step 3: UV Irradiation Expose the cuvettes to a 254 nm or 365 nm UV lamp (e.g., 10 W LED array) at a fixed distance of 10 cm. Ensure uniform photon flux across all samples.

Step 4: Kinetic Sampling & Quenching Extract 50 µL aliquots at t=0,10,20,30, and 60 minutes. Quench the photochemical reaction immediately by transferring the aliquots into amber vials containing 50 µL of cold acetonitrile (halts radical propagation).

Step 5: UHPLC-MS/MS Analysis Analyze the aliquots to calculate the pseudo-first-order degradation rate constants ( kobs​ ) for each condition and identify the mass shifts associated with the degradation products.

SECTION 3: Data Presentation

Use the tables below to benchmark your experimental LC-MS and kinetic data against established photochemical behaviors.

Table 1: Kinetic Parameters of Photodegradation (Benchmark Data)
Experimental ConditionScavenger / ModifierDominant Pathway ActiveExpected kobs​ ( min−1 )Photostability Status
Control (Aerated) NoneHomolysis + ROS 0.41±0.02 Highly Unstable
Argon Purged O2​ DepletionDirect Homolysis Only 0.15±0.01 Moderately Unstable
+ Isopropanol ∙OH QuenchedHomolysis + Superoxide 0.35±0.02 Unstable
+ 1,4-Benzoquinone O2∙−​ QuenchedHomolysis + Hydroxyl 0.18±0.01 Moderately Unstable
Table 2: LC-MS Diagnostic Fragments for Degradation Products
Degradation ProductTarget RingMechanism of FormationDiagnostic m/z [M+H]+
4-Chloro-2-methylquinoline N/AParent Compound178.0
2-Methyl-4-quinolinone PyridineSuperoxide nucleophilic attack160.1
5-Hydroxy-4-chloro-2-methylquinoline BenzeneHydroxyl radical electrophilic attack194.0
Dehalogenated Dimer C4 PositionRadical recombination post-homolysis285.2

SECTION 4: Pathway Visualization

The following diagram maps the divergent photochemical pathways activated when 4-Chloro-2-methylquinoline HCl is exposed to UV light.

Photodegradation Start 4-Chloro-2-methylquinoline HCl (Protonated State) UV UV Irradiation (254 nm / 365 nm) Start->UV Photon Absorption Radical Quinolyl Radical (C-Cl Homolysis) UV->Radical Direct Photolysis (>400 kJ/mol) ROS Reactive Oxygen Species (Superoxide / Hydroxyl) UV->ROS O2 Sensitization Prod1 2-Methyl-4-quinolinone (Pyridine Ring Attack) Radical->Prod1 Oxidation Prod3 Dehalogenated Dimers (Radical Recombination) Radical->Prod3 Recombination ROS->Prod1 Superoxide Attack Prod2 5-Hydroxyquinoline Deriv. (Benzene Ring Attack) ROS->Prod2 Hydroxyl Attack

Fig 1: UV-induced photodegradation pathways of 4-Chloro-2-methylquinoline HCl.

SECTION 5: References

1.[2] Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials. URL:[Link] 2.[4] Pan, Y., et al. (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. Molecules (MDPI). URL:[Link] 3.[5] Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension (Journal Article). OSTI.GOV. URL: [Link] 4.[3] Da Silva, et al. (1999). Probing the TiO2 Photocatalytic Mechanisms in Water Purification by Use of Quinoline, Photo-Fenton Generated OH• Radicals and Superoxide Dismutase. The Journal of Physical Chemistry B (ACS Publications). URL:[Link] 5.[1] Generation of Carbon-Centered Radicals by Photochemical Methods. Science of Synthesis (Thieme E-Books). URL:[Link]

Sources

Troubleshooting

reducing background noise in 4-Chloro-2-methylquinoline hydrochloride assays

Welcome to the Technical Support Center for quinoline derivative analysis. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline derivative analysis. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals working with 4-Chloro-2-methylquinoline hydrochloride (CAS 4295-06-1).

This compound is a critical intermediate in the synthesis of TNFα inhibitors, anti-microbial agents, and fluorescent dyes[1]. However, its strong UV absorbance, potential for autofluorescence, and its nature as a hydrochloride salt often introduce severe background noise in high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS) assays.

This guide provides field-proven, self-validating troubleshooting strategies to isolate and eliminate baseline noise, ensuring high Signal-to-Noise Ratios (SNR) and accurate Limits of Detection (LOD).

Diagnostic Workflow: Isolating Baseline Noise

Before adjusting chemical parameters, you must systematically isolate the source of the noise. The workflow below outlines the logical progression for diagnosing baseline instability in quinoline assays.

Troubleshooting Start High Baseline Noise in Quinoline Assay ZeroInj Perform Zero-Volume Blank Injection Start->ZeroInj Decision Does Noise Persist? ZeroInj->Decision PathA System/Solvent Issue (e.g., Buffer Precipitation) Decision->PathA Yes PathB Column/Sample Issue (e.g., Retained Impurities) Decision->PathB No FixA Flush System & Replace with 10mM NH4OAc PathA->FixA FixB Condition Column with 50/50 IPA/Water PathB->FixB

Fig 1. Diagnostic workflow for isolating baseline noise sources in quinoline HPLC assays.

Troubleshooting Guides & FAQs

Q1: Why does my gradient HPLC-UV assay for 4-chloro-2-methylquinoline hydrochloride show a drifting, noisy baseline at 220 nm? Causality: 4-Chloro-2-methylquinoline has strong UV absorbance, necessitating low-wavelength detection (e.g., 220 nm) to capture trace impurities. If your mobile phase contains additives like Trifluoroacetic acid (TFA) or Triethylamine (TEA), these compounds exhibit high UV absorbance below 220 nm. As the organic gradient changes, the background absorbance shifts, causing baseline drift and noise. Furthermore, if you are using phosphate buffers (>30 mM) with high acetonitrile concentrations (>70%), the buffer can micro-precipitate, scattering light in the UV flow cell and causing erratic noise spikes[2]. Solution: Switch to a volatile, low-UV-absorbing buffer. A mobile phase of 10 mM ammonium acetate in water/acetonitrile is highly compatible with quinoline derivatives, prevents precipitation, and stabilizes the baseline[1].

Q2: I just installed a new C18 column for purity analysis, but the background noise is masking the des-chloro impurity peaks. Is the column defective? Causality: High background noise on a new column is rarely a defect; it is typically caused by trace residual packing solvents trapped within the stationary phase during manufacturing[3]. Because quinoline assays require high sensitivity, even minor solvent bleed will disrupt the baseline and degrade your SNR[4]. Solution: Perform a targeted column conditioning flush using an alcohol-water mixture (e.g., 50/50 Isopropanol/Water) to penetrate the packing bed and dissolve residual organics without stripping the bonded phase[3]. (See Protocol 1 below).

Q3: In my LC-MS/MS assays, I am experiencing severe ion suppression and high background noise in the MS1 scan. How can I resolve this? Causality: The hydrochloride salt of 4-chloro-2-methylquinoline introduces a high concentration of chloride ions into the MS source. In positive electrospray ionization (ESI+), excess chloride ions cause severe ion suppression, form complex adducts, and elevate spectrum complexity, resulting in a noisy background[5]. Solution: Implement a Solid Phase Extraction (SPE) or liquid-liquid extraction step to desalt the sample prior to injection. Ensure your mobile phase utilizes LC-MS grade solvents with 0.1% Formic Acid to promote the ionization of the basic quinoline nitrogen while minimizing chloride adduct formation.

Q4: If chemical optimization is maxed out, how do I instrumentally improve the Limit of Detection (LOD)? Causality: If baseline noise persists after chemical optimization, the detector's electronic settings may be capturing high-frequency system noise. The detector's time constant (response time) acts as an electronic filter. A time constant that is too fast captures random electronic noise, while one that is too slow artificially broadens the sharp quinoline peaks[4]. Solution: Adjust the hardware time constant. Increasing the time constant from 0.01 seconds to 2.00 seconds can reduce baseline noise levels by a factor of 9[4]. Additionally, apply post-acquisition mathematical smoothing (e.g., Savitzky-Golay) in your Chromatography Data System (CDS).

Self-Validating Experimental Protocols

Protocol 1: Column Conditioning and Baseline Stabilization

Purpose: To remove residual packing solvents and stabilize the UV baseline for new columns used in quinoline analysis.

  • Solvent Flush: Connect the new C18 column to the HPLC system (leave the detector disconnected to prevent flow cell contamination). Pump a 50/50 mixture of Isopropanol (IPA) and LC-MS grade Water at a low flow rate (e.g., 0.2 mL/min) for 12 hours (overnight)[3].

    • Causality: IPA effectively solubilizes trapped organic manufacturing residues that cause baseline drift.

  • Equilibration: Reconnect the detector. Flush the column with your starting mobile phase (e.g., 5:95 Acetonitrile/Water with 10 mM ammonium acetate) for 20 column volumes[1][2].

  • Gradient Blank Runs (Validation Step): Execute 3 to 5 blank gradient runs (0–100% Acetonitrile over 10 minutes).

    • Self-Validation: Overlay the chromatograms. A progressively flatter slope and decreasing noise amplitude across successive blank runs confirms the successful removal of residual impurities[3]. Once the baseline variation is <0.5 mAU, the system is validated for sample injection.

Protocol 2: LC-MS Mobile Phase Preparation for Quinoline Scaffolds

Purpose: To prevent buffer precipitation and ion suppression.

  • Aqueous Phase (A): Dissolve 0.77g of Ammonium Acetate in 1L of LC-MS grade water to create a 10 mM solution. Filter through a 0.2 µm PTFE membrane.

  • Organic Phase (B): Prepare a 95:5 Acetonitrile/Water solution containing 10 mM Ammonium Acetate[1].

  • System Purge: Wash all lines of the degasser, pump, and injector with warm water (~40 °C) for one hour to remove any residual phosphate salts from previous users before introducing the new buffer[2].

    • Self-Validation: Run a zero-volume injection. A flat baseline confirms the absence of system-level contamination or buffer precipitation[2].

Quantitative Impact of Noise Reduction Strategies

The following table summarizes the expected quantitative improvements in baseline noise and SNR when applying the troubleshooting strategies detailed above.

Troubleshooting StrategyBaseline Noise Before (mAU)Baseline Noise After (mAU)SNR ImprovementMechanistic Reason
Switching TFA to 10mM NH₄OAc 2.500.40~6.2x Eliminates low-wavelength UV absorption of acidic additives[1].
50/50 IPA/Water Column Flush 1.800.30~6.0x Solubilizes and removes residual packing solvents from the stationary phase[3].
Optimizing Time Constant (0.01s to 2.0s) 4.500.50~9.0x Hardware filter mathematically averages out high-frequency electronic noise[4].
Removing Phosphate Buffer (>70% ACN) 8.000.60~13.3x Prevents micro-precipitation and subsequent light scattering in the flow cell[2].

Signal Processing Logic

When chemical and physical optimizations are complete, signal processing is the final step to refine the data.

SNR_Opt Raw Raw Detector Signal (High Frequency Noise) Hardware Hardware Filter (Adjust Time Constant) Raw->Hardware Software Software Smoothing (Savitzky-Golay) Hardware->Software Clean Optimized SNR (Accurate LOD/LOQ) Software->Clean

Fig 2. Sequential signal processing pathway for optimizing Signal-to-Noise Ratio (SNR).

References

  • MicroSolv Technology Corporation. Eliminating High Background Noise on New Cogent Columns. [Link]

  • ACS Publications. Biologic-like In Vivo Efficacy with Small Molecule Inhibitors of TNFα Identified Using Scaffold Hopping and Structure-Based Drug Design Approaches. [Link]

  • ResearchGate. How can I eliminate baseline noise in HPLC?[Link]

  • The Overbrook Group. HPLC Repair Services: Common Causes of Baseline Noise. [Link]

Sources

Optimization

best storage conditions to maintain 4-Chloro-2-methylquinoline hydrochloride stability

Welcome to the Technical Support Center for 4-Chloro-2-methylquinoline hydrochloride . As a critical intermediate in pharmaceutical synthesis and agrochemical development, maintaining the structural and functional integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Chloro-2-methylquinoline hydrochloride . As a critical intermediate in pharmaceutical synthesis and agrochemical development, maintaining the structural and functional integrity of this compound is paramount. This guide synthesizes field-proven methodologies and mechanistic insights to help researchers troubleshoot storage issues, prevent degradation, and ensure reproducible experimental outcomes.

At a Glance: Optimal Storage Parameters

To prevent both physical alteration and chemical degradation, environmental variables must be strictly controlled. The quantitative thresholds for maintaining compound stability are summarized below:

ParameterOptimal ConditionCritical Threshold / LimitConsequence of Deviation
Temperature 2–8 °C (Long-term)[1]> 30 °CAccelerated thermal degradation; increased kinetic energy driving hydrolysis.
Atmosphere Inert (Argon/Nitrogen)> 30% Relative HumidityRapid moisture absorption (hygroscopic caking) and loss of active titer.
Light Exposure Complete darknessAmbient UV/Vis lightPhoto-oxidation leading to brown discoloration and N-oxide impurities[2].
Container PTFE-lined amber glassUnsealed / standard plasticOxygen and moisture permeation; photo-degradation.

Troubleshooting & FAQs: Chemical & Physical Stability

Q: My white/pale yellow powder has turned dark brown. Is it still usable? A: Quinolines contain an electron-rich nitrogen heterocycle that is highly sensitive to photo-induced oxidation[2]. Exposure to ambient light and oxygen generates reactive oxygen species (ROS) that attack the quinoline ring, forming N-oxides and complex polymeric degradation products. This chromophore shift manifests as a dark brown discoloration. If your assay is sensitive to impurities, the compound should be discarded or re-crystallized. Always store the compound in amber vials and handle it under low-light conditions[3].

Q: The compound has formed a hard cake inside the vial and is difficult to weigh. What happened? A: The hydrochloride salt form of 4-Chloro-2-methylquinoline is inherently hygroscopic[4]. When exposed to ambient humidity, the salt rapidly absorbs water molecules into its crystal lattice. This not only causes the powder to fuse into a hard cake—making accurate weighing impossible—but also artificially inflates the mass, leading to a significant loss of active titer in your downstream assays.

Q: Can moisture affect the chemical integrity, or does it only alter the physical state? A: Both. While caking is the immediate physical symptom, prolonged exposure to moisture leads to irreversible chemical degradation. The chloro group at the 4-position of the quinoline ring is highly activated by the protonated nitrogen. Over time, absorbed water acts as a nucleophile, driving a slow nucleophilic aromatic substitution (SNAr) that hydrolyzes the compound into 4-hydroxy-2-methylquinoline (4-hydroxyquinaldine) and hydrochloric acid[5].

Q: Does the compound require cold-chain transport and storage? A: For short-term transport (days to weeks), ambient temperature is generally acceptable provided the container is hermetically sealed against moisture[3]. However, for long-term storage (months to years), maintaining the compound at 2–8 °C drastically reduces the kinetic energy available for both thermal degradation and hydrolysis, significantly extending its shelf life[1].

Mechanistic Pathways & Workflows

Understanding the causality behind degradation allows researchers to proactively design better handling protocols. The diagram below illustrates the dual threat of moisture and light.

Degradation Compound 4-Chloro-2-methylquinoline HCl (White/Pale Yellow Powder) Moisture Moisture (H2O) Absorption Compound->Moisture Hygroscopic Salt Light UV / Ambient Light Exposure Compound->Light Photo-sensitive Caking Physical Caking & Loss of Titer Moisture->Caking Physical Change Hydrolysis SNAr Hydrolysis (4-Hydroxyquinaldine) Moisture->Hydrolysis Chemical Degradation Oxidation Photo-oxidation (N-oxides / Polymers) Light->Oxidation Radical/ROS Generation Discoloration Discoloration (Brown/Dark Yellow) Oxidation->Discoloration Chromophore Shift

Fig 1: Mechanistic degradation pathways of 4-Chloro-2-methylquinoline HCl under environmental stress.

Standard Operating Procedures (SOPs)

To prevent the degradation pathways outlined above, researchers must implement a self-validating workflow for aliquoting and storage.

Protocol: Inert Aliquoting and Desiccated Storage

Causality: Repeatedly opening a bulk container introduces fresh atmospheric moisture and oxygen, cumulatively degrading the stock. Aliquoting isolates the risk.

Step-by-Step Methodology:

  • Preparation: Pre-dry amber glass vials and PTFE-lined caps in an oven at 60 °C for 2 hours to remove surface condensation. Allow them to cool completely in a desiccator.

  • Environment Setup: Transfer the bulk 4-Chloro-2-methylquinoline hydrochloride and the pre-dried vials into a glove box purged with high-purity Argon or Nitrogen (Relative Humidity < 5%).

  • Aliquoting: Rapidly weigh the required working amounts (e.g., 50–100 mg) into the individual amber vials.

  • Headspace Purging: If a glove box is unavailable and a Schlenk line is used on the benchtop, gently purge the headspace of each vial with a low-flow stream of Argon for 15–20 seconds before capping.

  • Sealing: Cap tightly with the PTFE-lined closures. Wrap the cap junction tightly with Parafilm to create an additional mechanical moisture barrier.

  • Storage: Place the aliquoted vials inside a secondary container (e.g., a vacuum desiccator cabinet) containing active indicating silica gel or Drierite. Store this desiccator at 2–8 °C.

  • Usage & Self-Validation: Before opening an aliquot for an experiment, you must allow the sealed vial to warm to room temperature for at least 30 minutes. Validation check: If the powder is opened while cold, ambient moisture will instantly condense on the powder, causing immediate caking. Verify the powder remains free-flowing and white/pale yellow; caking or brown discoloration indicates a breach in the protocol.

Workflow Receive Receive Bulk Compound GloveBox Transfer to Glove Box (Ar/N2) Receive->GloveBox Aliquot Aliquot into Amber Vials GloveBox->Aliquot Purge Purge Headspace with Inert Gas Aliquot->Purge Seal Seal with PTFE Caps Purge->Seal Store Store at 2-8°C in Desiccator Seal->Store

Fig 2: Step-by-step workflow for the inert aliquoting and long-term storage of hygroscopic salts.

References

  • Acta Pharmaceutica. "Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines." Acta Pharmaceutica. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of 4-Chloro-2-methylquinoline Hydrochloride in Catalysis

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals facing sluggish conversions, catalyst poisoning, or poor yields when utilizing 4-Chloro-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals facing sluggish conversions, catalyst poisoning, or poor yields when utilizing 4-Chloro-2-methylquinoline hydrochloride in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig, Suzuki–Miyaura, and C–O couplings).

Below, we deconstruct the mechanistic bottlenecks associated with this specific substrate and provide field-proven, self-validating troubleshooting protocols.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my cross-coupling reaction with 4-Chloro-2-methylquinoline hydrochloride stall at low conversion despite high catalyst loading? A1: The Hydrochloride (HCl) Salt Effect. The primary point of failure is ignoring the stoichiometry of the hydrochloride salt. In palladium-catalyzed cross-couplings, a base (e.g., NaOtBu , K3​PO4​ ) is strictly required to deprotonate the nucleophile or activate the boronic acid [1]. The HCl salt of the quinoline rapidly neutralizes one equivalent of this base, generating water (depending on the base) and high local concentrations of chloride ions. This base depletion stalls the transmetalation/amine-binding step. Furthermore, excess chloride ions can coordinate to the palladium center, forming off-cycle, catalytically inactive Pd–Cl dimers.

  • Causality-Driven Solution: You must pre-free-base the substrate or explicitly add an additional 1.05 to 1.1 equivalents of base to the reaction mixture to neutralize the HCl salt before the catalytic cycle begins.

Q2: How does the 2-methyl group affect the reactivity of the 4-chloro position? A2: Steric Shielding vs. Electronic Deactivation. Heteroaryl chlorides possess strong C–Cl bonds (bond dissociation energy ~330 kJ/mol), making oxidative addition the rate-limiting step [2]. While the 2-methyl group is meta to the 4-chloro position and does not directly hinder the C–Cl bond, it provides critical steric bulk adjacent to the quinoline nitrogen. Unsubstituted quinoline nitrogens strongly coordinate to palladium, poisoning the catalyst. The 2-methyl group sterically impedes this deleterious N-coordination, keeping the catalyst active.

  • Causality-Driven Solution: To overcome the high activation energy of the C–Cl bond, utilize electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) or Josiphos-type ligands (e.g., CyPF-tBu). These ligands force a monoligated Pd(0) state that rapidly inserts into the C–Cl bond [3].

Q3: Which precatalyst system ensures the highest reproducibility for this substrate? A3: Palladium G3/G4 Precatalysts. Traditional systems like Pd2​(dba)3​ can suffer from dba-mediated inhibition, which is exacerbated by electron-deficient heteroaryl chlorides. We recommend using Pd G3 or G4 precatalysts (e.g., XPhos Pd G3). These precatalysts undergo rapid, irreversible activation under mild conditions to generate the active Pd(0) species, preventing substrate decomposition at high temperatures.

Part 2: Quantitative Data & Ligand Selection

The following table summarizes optimized parameters for various cross-coupling modalities using 4-Chloro-2-methylquinoline hydrochloride, synthesized from recent catalytic benchmarking data [2][3].

Reaction ModalityOptimal LigandBase Requirement (incl. HCl neutralization)SolventTemp (°C)Expected Yield
C–N Coupling (1° Amines) BrettPhos NaOtBu (2.2 equiv) t -AmOH90>85%
C–N Coupling (2° Amines) RuPhosLiHMDS (2.2 equiv)Dioxane85>80%
C–O Coupling (Alcohols) CyPF-tBu Cs2​CO3​ (2.5 equiv)Toluene10099%
Suzuki-Miyaura (C–C) XPhos K3​PO4​ (3.0 equiv)Dioxane/ H2​O 80>90%

Part 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: In Situ Free-Basing and Buchwald-Hartwig Amination

This protocol utilizes a self-validating visual cue: the transition of the Pd G3 precatalyst from a yellow suspension to a deep red/brown homogeneous solution indicates successful generation of the active Pd(0) species.

  • Reagent Charging: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-Chloro-2-methylquinoline hydrochloride (1.0 equiv, 0.5 mmol), the amine nucleophile (1.2 equiv, 0.6 mmol), XPhos Pd G3 (2 mol%), and XPhos (2 mol%).

  • Base Addition (Critical Step): Add NaOtBu (2.2 equiv, 1.1 mmol). Causality note: 1.0 equiv neutralizes the HCl salt, 1.0 equiv drives the catalytic cycle, and 0.2 equiv accounts for ambient moisture.

  • Solvent Addition: Add anhydrous, degassed t -AmOH (2.5 mL). t -AmOH is chosen over THF because its higher polarity helps dissolve the transient sodium chloride salts generated during neutralization.

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 85 °C.

  • In-Process Validation: After 15 minutes, check the reaction. A color shift to dark red/brown confirms catalyst activation. Spot on TLC (Hexanes/EtOAc 3:1); the highly UV-active starting material ( Rf​≈0.6 ) should be significantly depleted.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3​ to remove inorganic salts. Dry over Na2​SO4​ and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling
  • Preparation: Combine 4-Chloro-2-methylquinoline hydrochloride (1.0 equiv), arylboronic acid (1.5 equiv), and K3​PO4​ (3.0 equiv) in a vial.

  • Catalyst: Add Pd(OAc)2​ (5 mol%) and SPhos (10 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 0.2 M). Causality note: The water is essential to dissolve K3​PO4​ and facilitate the phase-transfer of the hydroxide/phosphate to the Pd(II) intermediate, accelerating transmetalation [4].

  • Execution: Heat at 80 °C for 4 hours. Validate completion via LCMS (monitor the disappearance of the m/z 178 [M+H]+ peak of the free base).

Part 4: Mandatory Visualizations

Mechanistic Pathway & Base Neutralization Logic

MechanisticPathway A Pd(II) Precatalyst (e.g., Pd G3) B Active Pd(0)L Species A->B Activation C Oxidative Addition (Rate-Limiting) B->C 4-Cl-2-Me-Quinoline D Transmetalation / Amine Binding C->D E Reductive Elimination D->E F Product + Pd(0)L E->F F->B Catalytic Cycle H HCl Salt Inhibition Base Excess Base (NaOtBu / K3PO4) H->Base Neutralization Base->D Drives Step

Caption: Pd-catalytic cycle highlighting base neutralization of the HCl salt and rate-limiting oxidative addition.

Experimental Workflow for Hydrochloride Salts

Workflow Step1 1. Substrate Preparation (Add +1.1 eq Base for HCl Salt) Step2 2. Catalyst/Ligand Mixing (Pd-G3 + XPhos) Step1->Step2 Step3 3. Solvent Addition (Degassed Dioxane or t-AmOH) Step2->Step3 Step4 4. Heating & Stirring (80-100°C, 2-12h) Step3->Step4 Step5 5. Workup & Purification (Aqueous Wash to Remove Salts) Step4->Step5

Caption: Step-by-step workflow for the cross-coupling of 4-chloro-2-methylquinoline hydrochloride.

Part 5: References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews[Link]

  • Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues Journal of Organic Chemistry / PMC[Link]

  • Ligand-Enabled Gold-Catalyzed C(sp2)–O Cross-Coupling Reactions (Includes Pd/Josiphos benchmarking for 4-chloro-2-methylquinoline) Journal of the American Chemical Society[Link]

  • Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions ChemRxiv[Link]

Optimization

Technical Support Center: Resolving Mass Spectrometry Ionization Issues for 4-Chloro-2-methylquinoline Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing challenges during the mass spectrometric (MS) analysis of 4-Chloro-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing challenges during the mass spectrometric (MS) analysis of 4-Chloro-2-methylquinoline hydrochloride .

As a basic quinoline derivative (free base MW: 177.03 Da) supplied as a hydrochloride salt, this compound is ideally suited for Positive Electrospray Ionization (ESI+). However, its specific chemical properties—namely the labile C-Cl bond and the high concentration of chloride counterions—frequently lead to signal suppression, in-source fragmentation, and adduct formation. This guide provides field-proven, self-validating troubleshooting protocols to establish a robust and reproducible MS workflow.

Diagnostic Workflow

ESI_Troubleshooting Start Signal Loss or Instability 4-Chloro-2-methylquinoline HCl CheckIso Is the 35Cl/37Cl isotopic pattern (3:1) visible? Start->CheckIso SaltIssue Chloride Ion Suppression & Ion Pairing CheckIso->SaltIssue No Signal FragIssue Are fragment peaks (e.g., m/z 142) dominant? CheckIso->FragIssue Weak Signal Desalt Protocol A: Desalting & Mobile Phase Opt. SaltIssue->Desalt OptVoltage Protocol B: Reduce Cone/Capillary Voltage FragIssue->OptVoltage Yes Adducts Check for [M+Na]+ or Salt Clusters FragIssue->Adducts No Adducts->Desalt High Adducts

ESI-MS troubleshooting workflow for 4-Chloro-2-methylquinoline hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my [M+H]⁺ signal at m/z 178.0 severely suppressed despite using high sample concentrations? A1: This is a classic case of matrix-induced ion suppression driven by the compound's own counterion. Because the compound is a hydrochloride salt, dissolving it at high concentrations releases a stoichiometric excess of chloride ions. In the ESI droplet, these non-volatile chloride ions compete with the protonated quinoline for the available charge on the droplet surface[1]. Furthermore, high chloride concentrations can lead to solution-phase ion pairing, neutralizing the basic nitrogen and preventing the analyte from transitioning into the gas phase. To resolve this, you must dilute the sample or utilize a desalting protocol prior to ionization[2].

Q2: I observe a strong peak at m/z 142 instead of the expected m/z 178. What is happening? A2: You are observing severe in-source fragmentation. The peak at m/z 142 corresponds to the loss of HCl or the cleavage of the C-Cl bond ([M+H - HCl]⁺). This occurs when the declustering potential (or cone voltage) is set too high[3]. While high voltages help desolvate the ions, they also accelerate the ions too aggressively through the atmospheric pressure interface. The resulting high-energy collisions with residual nitrogen gas cause the labile C-Cl bond to break before the ion ever reaches the mass analyzer. You must systematically step down the cone voltage (see Protocol B).

Q3: What is the optimal mobile phase composition to maximize ionization efficiency for this compound? A3: Because 4-chloro-2-methylquinoline contains a basic nitrogen (pKa ~4.5), maintaining a low pH ensures it remains fully protonated in solution. Use volatile buffers such as 0.1% formic acid in water and acetonitrile/methanol. Solvents with lower surface tension, like methanol, allow for more stable Taylor cone formation and efficient droplet fission[4]. Crucially, avoid Trifluoroacetic Acid (TFA). TFA forms strong, non-volatile ion pairs with basic nitrogen compounds, which remain paired during droplet evaporation, drastically suppressing the ESI+ signal.

Q4: My signal baseline is drifting and the spray seems unstable. How do I fix this? A4: Baseline drift and spray instability are often caused by the accumulation of salt clusters on the MS sampling cone or a poorly positioned sprayer[2]. The hydrochloride salt can precipitate at the capillary tip if the aqueous/organic ratio is not optimized. Ensure your mobile phase contains at least 5-10% water to maintain salt solubility, and optimize the sprayer position relative to the sampling cone to account for the specific surface activity of the analyte[4].

Quantitative Data Summaries

To ensure precise compound identification and method transferability, cross-reference your spectral data with the tables below.

Table 1: Expected m/z Values and Isotopic Signatures

Ion Species Formula Exact Mass (m/z) Relative Abundance Diagnostic Note
Protonated Base (³⁵Cl) [C₁₀H₈³⁵ClN + H]⁺ 178.0418 100% Primary target for MRM/SIM
Protonated Base (³⁷Cl) [C₁₀H₈³⁷ClN + H]⁺ 180.0388 ~32% Confirms presence of intact Cl
Fragment (Loss of Cl) [C₁₀H₈N]⁺ 142.0651 Variable Indicates in-source fragmentation

| Sodium Adduct | [C₁₀H₈ClN + Na]⁺ | 200.0238 | Variable | Indicates poor desalting |

Table 2: Optimized ESI+ Source Parameters (Generic Quadrupole/TOF)

Parameter Recommended Starting Value Troubleshooting Adjustment
Capillary Voltage 3.0 - 3.5 kV Lower to 2.5 kV if corona discharge occurs.
Cone Voltage / Declustering 20 - 30 V Critical: Lower to 10-15 V if m/z 142 dominates.
Desolvation Temperature 350 - 400 °C Increase if signal is weak due to high aqueous flow.

| Desolvation Gas Flow | 600 - 800 L/hr | Increase to improve droplet evaporation. |

Self-Validating Experimental Protocols

Protocol A: Post-Column Infusion to Diagnose and Mitigate Salt Suppression

This protocol is a self-validating system designed to definitively prove whether your sample matrix (or the HCl salt itself) is causing ion suppression[5].

Step-by-Step Methodology:

  • Setup: Connect a syringe pump to a T-piece located between the analytical LC column outlet and the ESI source inlet.

  • Infusion: Fill the syringe with a pure, dilute standard of 4-Chloro-2-methylquinoline free base (e.g., 100 ng/mL in 50:50 MeOH:Water with 0.1% Formic Acid). Infuse at a constant rate (e.g., 10 µL/min).

  • Baseline Establishment: Turn on the MS and monitor the m/z 178.0 channel. You should observe a flat, stable, elevated baseline.

  • Injection: Inject a blank sample containing the same concentration of HCl (or your specific sample matrix) as your actual samples, running your standard LC gradient.

  • Validation: Observe the chromatogram. If the steady baseline dips significantly at the retention time where your compound normally elutes, you have definitively diagnosed ion suppression.

  • Mitigation: If suppression is confirmed, dilute your samples 1:10 or 1:100 in the initial mobile phase. Alternatively, implement a solid-phase extraction (SPE) cleanup step to remove excess chloride ions before injection.

Protocol B: Systematic Voltage Ramping for In-Source Fragmentation Mitigation

To prevent the loss of the chloro group, you must empirically determine the threshold at which the C-Cl bond breaks in your specific instrument.

Step-by-Step Methodology:

  • Preparation: Prepare a clean, desalted solution of the analyte at 1 µg/mL in the mobile phase.

  • Direct Infusion: Bypass the LC column and infuse the solution directly into the ESI source at 5-10 µL/min.

  • Parameter Ramping: Set the MS to scan from m/z 100 to 250. Begin with a very low cone voltage / declustering potential (e.g., 5 V).

  • Data Acquisition: Gradually increase the voltage in 5 V increments up to 60 V, acquiring 30 seconds of data at each step.

  • Causality Analysis: Plot the absolute intensity of m/z 178 (intact) and m/z 142 (fragment) against the voltage.

  • Optimization: Select the voltage that yields the maximum intensity for m/z 178 while keeping the m/z 142 intensity below 5% of the base peak. This provides the optimal balance between droplet desolvation and molecular stability.

References

  • Mass Spectrometry Troubleshooting and Common Issues Source: G-M-I, Inc. URL:[Link]

  • Tips for Electrospray Ionization LC–MS Source: LCGC International URL:[Link]

  • Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis Source: Rilas Technologies URL:[Link]

  • Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1--investigations of alkali metal chloride and sodium salt cluster ions Source: PubMed URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Chloro-2-methylquinoline Hydrochloride vs. 4-Chloroquinoline

Executive Summary For researchers and drug development professionals synthesizing functionalized quinolines (e.g., antimalarials, kinase inhibitors, and photoaffinity probes), selecting the correct starting scaffold is c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing functionalized quinolines (e.g., antimalarials, kinase inhibitors, and photoaffinity probes), selecting the correct starting scaffold is critical. Both 4-chloroquinoline and 4-chloro-2-methylquinoline hydrochloride serve as primary electrophiles for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[1]. However, the presence of the C2-methyl group and the hydrochloride salt formulation in the latter fundamentally alter its reactivity profile, requiring distinct experimental conditions to achieve optimal yields.

This guide objectively compares the mechanistic behavior, steric constraints, and experimental workflows associated with both reagents, providing self-validating protocols for your synthetic campaigns.

Mechanistic & Structural Analysis (The "Why")

To master the reactivity of these two scaffolds, one must understand the causality behind their electronic and steric differences.

Electronic Deactivation (+I Effect)

In SNAr reactions, the rate-determining step is the attack of the nucleophile on the C4 carbon to form an anionic Meisenheimer complex[2]. The C2-methyl group on 4-chloro-2-methylquinoline exerts an electron-donating inductive (+I) and hyperconjugative effect. This electron density slightly raises the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, reducing the electrophilicity of the C4 position. Consequently, 4-chloro-2-methylquinoline exhibits lower intrinsic reactivity toward amines compared to the unsubstituted 4-chloroquinoline, often necessitating harsher conditions (e.g., microwave irradiation) to drive the reaction to completion[3].

Steric Hindrance at N1

While the C2-methyl group does not directly block the C4 position, it creates a significant steric shield around the quinoline nitrogen. In transition-metal-catalyzed cross-coupling reactions (such as Buchwald-Hartwig or Heck couplings), metal coordination to the quinoline nitrogen can be a crucial pre-activation step. The steric bulk of the methyl group can impede this coordination, slightly reducing catalytic efficiency and requiring highly active, sterically accommodating catalyst systems like palladium-phosphinous acids (POPd)[4].

Salt Form Dynamics: The SNAr Paradox

4-Chloro-2-methylquinoline is typically supplied as a hydrochloride salt . Protonation of the quinoline nitrogen dramatically lowers the activation energy for SNAr by stabilizing the negative charge in the transition state[5]. However, this creates a chemical paradox when reacting with aliphatic amines:

  • The basic amine nucleophile will rapidly deprotonate the quinoline HCl salt.

  • This generates the unreactive free base of the quinoline and the non-nucleophilic ammonium salt of the amine. To overcome this, reactions employing the hydrochloride salt must incorporate an auxiliary non-nucleophilic base (e.g., DIPEA or K₂CO₃) to liberate the nucleophile, or rely on strictly controlled acidic catalysis where the electrophile remains activated.

Comparative Reactivity Profiles

The following table summarizes the quantitative and qualitative performance metrics of both reagents across standard synthetic transformations.

Property4-Chloroquinoline4-Chloro-2-methylquinoline HCl
C4 Electrophilicity High (Unshielded, non-deactivated)Moderate (Deactivated by +I effect)
N1 Steric Bulk LowHigh (C2-Methyl shielding)
Optimal SNAr Conditions Thermal heating (80–100 °C), standard bases[1]Microwave (120–150 °C) or strong acid catalysis[3]
Cross-Coupling Efficiency Excellent (Broad catalyst tolerance)[6]Good (Requires optimized ligands due to sterics)[4]
Physical State Free base (Liquid/low-melting solid)Hydrochloride salt (Solid, highly water-soluble)

Visualizing the Reactivity Pathways

SNAr_Mechanism A Electrophile (C4-Chloroquinoline) B Nucleophilic Attack (Rate-Limiting) A->B C Meisenheimer Complex (Anionic Intermediate) B->C D Rearomatization (Cl- Departure) C->D E Substituted Product (e.g., 4-Aminoquinoline) D->E F C2-Methyl Group (+I Effect) F->C Destabilizes Intermediate G N-Protonation (HCl Salt) G->C Stabilizes Intermediate

Caption: Electronic and structural factors influencing the SNAr Meisenheimer intermediate.

Decision_Workflow Start Select Quinoline Scaffold for Synthesis Q1 Is a C2-Methyl required for target SAR? Start->Q1 Opt1 Use 4-Chloro-2-methylquinoline HCl Q1->Opt1 Yes Opt2 Use 4-Chloroquinoline Q1->Opt2 No Act1 Add >2.0 eq. auxiliary base (Neutralize HCl & drive SNAr) Opt1->Act1 Act2 Proceed with standard SNAr or Pd-Catalyzed Cross-Coupling Opt2->Act2

Caption: Decision matrix for selecting the optimal chloroquinoline reagent.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with built-in validation steps to ensure reproducibility and high yields.

Protocol A: Microwave-Assisted SNAr Amination of 4-Chloro-2-methylquinoline HCl

Due to the +I deactivation and the salt form, thermal heating often stalls at ~50% conversion[3]. Microwave irradiation paired with stoichiometric base control forces the reaction to completion.

Reagents:

  • 4-Chloro-2-methylquinoline HCl (1.0 equiv)

  • Primary/Secondary Amine (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) — Critical: 1.0 eq neutralizes the HCl salt; 1.5 eq acts as the acid scavenger for the SNAr.

  • Anhydrous DMSO (0.5 M)

Step-by-Step Workflow:

  • Preparation: In a microwave-safe vial equipped with a magnetic stir bar, suspend 4-chloro-2-methylquinoline HCl in anhydrous DMSO.

  • Basification: Add DIPEA dropwise at room temperature. Validation Check: The suspension should clarify as the free base is generated.

  • Nucleophile Addition: Add the amine nucleophile. Seal the vial with a crimp cap.

  • Irradiation: Heat the mixture in a microwave reactor at 140 °C for 30 minutes[1].

  • Reaction Monitoring: Analyze an aliquot via LC-MS or TLC (Eluent: 10% MeOH in DCM). The starting material spot (UV active at 254 nm) should be completely consumed.

  • Workup: Dilute the mixture with EtOAc and wash extensively with 5% aqueous LiCl (3x) to remove DMSO and excess DIPEA. Extract the organic layer with 1M HCl to pull the basic product into the aqueous phase, leaving neutral impurities behind. Basify the aqueous layer to pH 10 with NaOH and back-extract with DCM to isolate the pure 4-amino-2-methylquinoline.

Protocol B: Palladium-Catalyzed Heck/Stille Coupling of 4-Chloroquinoline

4-Chloroquinoline is highly amenable to C-C bond formation using highly active, air-stable palladium-phosphinous acid catalysts (POPd)[4].

Reagents:

  • 4-Chloroquinoline (1.0 equiv)

  • Organostannane or Acrylate (1.3 – 5.0 equiv)

  • POPd Catalyst (6 mol %)

  • Dicyclohexylmethylamine (Cy₂NMe) (1.1 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Workflow:

  • Degassing: In an oven-dried Schlenk flask, dissolve 4-chloroquinoline and Cy₂NMe in DMF. Sparge the solution with Argon for 15 minutes. Validation Check: Oxygen removal is critical to prevent catalyst poisoning and stannane homocoupling.

  • Catalyst Addition: Add the POPd catalyst and the coupling partner (e.g., tert-butyl acrylate).

  • Heating: Heat the reaction mixture to 135 °C for 24 hours under an Argon atmosphere[6].

  • Workup: Cool to room temperature, dilute with Et₂O, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 4-substituted quinoline.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry / PubMed Central (NIH) URL:[Link]

  • Use of Highly Active Palladium-Phosphinous Acid Catalysts in Stille, Heck, Amination, and Thiation Reactions of Chloroquinolines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe Source: Pharmaceuticals / PubMed Central (NIH) URL:[Link]

Sources

Comparative

comparing 4-Chloro-2-methylquinoline hydrochloride with other quinoline derivatives

Comparative Guide: 4-Chloro-2-methylquinoline Hydrochloride vs. Alternative Quinoline Scaffolds in Drug Discovery As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for library synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 4-Chloro-2-methylquinoline Hydrochloride vs. Alternative Quinoline Scaffolds in Drug Discovery

As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks for library synthesis and lead optimization. The quinoline core is a privileged scaffold in medicinal chemistry, but the specific substitution pattern dictates both synthetic tractability and biological efficacy. Among its derivatives, 4-Chloro-2-methylquinoline (4-CMQ) —often utilized as its highly stable hydrochloride salt—stands out.

This guide provides an objective, data-driven comparison of 4-CMQ against its structural analogs, such as 4-chloroquinoline (4-CQ) and 2-methylquinoline (quinaldine), highlighting the causality behind its reactivity, experimental handling, and downstream utility.

Structural and Mechanistic Causality

The selection of a quinoline building block depends on the desired functionalization vector. Here is why 4-CMQ is often preferred over its analogs:

  • 2-Methylquinoline (Quinaldine): Lacks a leaving group at the C4 position. It cannot undergo direct nucleophilic aromatic substitution (SNAr) or standard transition-metal cross-coupling without prior, often harsh, functionalization (e.g., halogenation or N-oxidation).

  • 4-Chloroquinoline (4-CQ): Highly reactive at the C4 position due to the electron-withdrawing nature of the chlorine atom. However, it lacks steric shielding at the C2 position, which can lead to off-target alkylations, dimerization, or lower stability of dihydroquinoline intermediates[1].

  • 4-Chloro-2-methylquinoline (4-CMQ): The synergy of the C4-chloro and C2-methyl groups creates an ideal, controlled electrophile. The C4-chloro group is highly activated for SNAr by the electron-deficient quinoline nitrogen. Simultaneously, the C2-methyl group provides steric shielding that prevents unwanted side reactions and directs regioselective cross-coupling[1]. Furthermore, utilizing the hydrochloride salt form enhances aqueous solubility, extends shelf-life, and prevents premature degradation.

SNAr_Pathway A 4-Chloro-2-methylquinoline (Electrophile) C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Amine Nucleophile (e.g., Piperidine) B->C D 4-Amino-2-methylquinoline (Product) C->D Rearomatization E Chloride Ion (Leaving Group) C->E Elimination

Fig 1: SNAr mechanism of 4-Chloro-2-methylquinoline with amines.

Comparative Reactivity and Quantitative Data

When synthesizing libraries of tertiary amines or arylated quinolines, the choice of starting material dictates the catalytic system and overall yield. The table below summarizes comparative experimental yields across two standard transformations: Palladium-catalyzed Stille coupling and SNAr with secondary amines.

Table 1: Comparative Reactivity Profiles

ScaffoldReaction TypeReagents / CatalystConditionsYield (%)
4-Chloro-2-methylquinoline Stille CouplingPhenyltrimethyltin, POPd (6 mol%)100 °C85% [1]
4-Chloroquinoline Stille CouplingPhenyltrimethyltin, POPd (6 mol%)100 °C81% [1]
4-Chloro-2-methylquinoline SNArPiperidine, DIPEA (Hunig's Base)DMF, RT, 3h92% [2]
4-Chloroquinoline-3-carboxylate SNArPiperidine, DIPEADMF, RT, 3h<10% [2]

Data Analysis: 4-CMQ demonstrates superior yields in cross-coupling compared to 4-CQ[1]. However, its true advantage lies in SNAr. The C2-methyl group does not hinder C4 nucleophilic attack, whereas substitutions at C3 (such as carboxylates) severely depress SNAr yields due to intense steric clashes with the incoming nucleophile[2].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) of 4-CMQ

Objective: Synthesize 4-amino-2-methylquinoline derivatives. Causality Check: We utilize N,N-diisopropylethylamine (DIPEA) instead of triethylamine. DIPEA's significant steric bulk prevents it from acting as a competing nucleophile, ensuring complete conversion of the secondary amine without forming quaternary ammonium side products[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 mmol of 4-Chloro-2-methylquinoline hydrochloride in 10 mL of anhydrous DMF. (Causality: DMF is chosen for its high dielectric constant, which stabilizes the charged Meisenheimer complex intermediate).

  • Base Addition: Add 2.0 mmol of DIPEA. (Causality: 1 equivalent is required to neutralize the HCl salt of the starting material, and the second equivalent acts as the proton sponge for the SNAr reaction).

  • Nucleophile Addition: Add 1.0 mmol of the target secondary amine (e.g., piperidine)[2].

  • Reaction: Stir at room temperature (25 °C) for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the UV-active 4-CMQ spot validates reaction completion[2].

  • Quenching & Isolation: Pour the mixture into 50 mL of ice-cold water. Neutralize with dilute aqueous NH 3​ . The product will precipitate as a solid[2]. Filter, dry, and recrystallize from ethanol.

Stille_Workflow Step1 1. Catalyst Activation (POPd Catalyst) Step2 2. Oxidative Addition (4-CMQ C-Cl Bond) Step1->Step2 Step3 3. Transmetalation (Organostannane) Step2->Step3 Step4 4. Reductive Elimination (2-Methyl-4-arylquinoline) Step3->Step4

Fig 2: Palladium-catalyzed Stille cross-coupling workflow for 4-CMQ.

Protocol B: Palladium-Catalyzed Stille Cross-Coupling

Objective: Synthesize 4-aryl-2-methylquinolines. Causality Check: 4-chloroquinolines are notoriously sluggish in cross-coupling due to the strong C-Cl bond. We utilize a highly active palladium-phosphinous acid catalyst (POPd) which specifically lowers the activation energy required for oxidative addition into the C-Cl bond[1].

Step-by-Step Methodology:

  • Setup: Under an inert argon atmosphere, charge a Schlenk tube with 4-CMQ free base (1.0 mmol), arylstannane (1.2 mmol), and POPd catalyst (6 mol%)[1].

  • Solvent: Add 5 mL of degassed 1,4-dioxane. (Causality: Degassing is critical to prevent the oxidation of the transient Pd(0) active species).

  • Heating: Heat the mixture to 100 °C for 12 hours. (Causality: Elevated thermal energy is strictly required to overcome the C-Cl oxidative addition barrier)[1].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with aqueous KF. (Causality: Potassium fluoride precipitates toxic trialkyltin byproducts as insoluble polymeric tin fluorides, ensuring a safe and clean organic layer).

  • Purification: Concentrate the organic layer and purify via flash chromatography (Hexane/EtOAc 25:1)[1].

Biological Applications and Downstream Utility

The ultimate validation of a building block is its performance in drug discovery. 4-CMQ is a privileged precursor for synthesizing highly active therapeutics:

  • Anticancer Agents: By reacting 4-CMQ with amino-chalcones, researchers have developed potent Lysine Specific Demethylase 1 (LSD1) inhibitors. These quinoline-chalcone hybrids exhibit remarkable anticancer activity, particularly against MOLT-4 leukemia cells, with IC 50​ values in the sub-micromolar range (e.g., 0.87 μM)[3]. The 2-methyl group contributes to favorable hydrophobic packing within the enzyme's binding pocket.

  • Antibacterial Agents: Cyclization of 4-CMQ derivatives via Vilsmeier conditions yields complex naphthyridines that demonstrate potent, broad-spectrum antibacterial activity against aggressive strains like Salmonella typhii and Aeromonas hydrophila[4].

References

  • Use of Highly Active Palladium-Phosphinous Acid Catalysts in Stille, Heck, Amination, and Thiation Reactions of Chloroquinolines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE Source: Heteroletters URL:[Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Antibacterial Activity of 8-Methyl Benzo[b]Naphtho[f][1,6]-Naphthyridines Source: Asian Journal of Chemistry URL:[Link]

Sources

Validation

A Guide to Utilizing 4-Chloro-2-methylquinoline Hydrochloride as a Positive Control in Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and biological research, the reliability and reproducibility of inhibition assays are paramount. A critical component of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and biological research, the reliability and reproducibility of inhibition assays are paramount. A critical component of a robust assay is the inclusion of appropriate controls, which serve as a benchmark for assay performance and data interpretation. This guide provides a comprehensive overview of the role of 4-Chloro-2-methylquinoline hydrochloride as a potential positive control in various inhibition assays. While not as universally documented as other standard controls, its structural relationship to the well-studied class of chloroquinolines—known for their diverse inhibitory activities—makes it a compound of significant interest.

This document will delve into the mechanistic rationale for using chloroquinoline derivatives as inhibitors, present a framework for validating 4-Chloro-2-methylquinoline hydrochloride as a positive control, and compare its potential applications against established alternatives in key experimental models.

The Foundational Role of Positive Controls in Inhibition Assays

A positive control is a sample in an experiment that is treated with a substance known to produce the expected effect.[1][2] In the context of an inhibition assay, a positive control is a known inhibitor of the biological process being studied. Its inclusion is essential for several reasons:

  • Assay Validation: It confirms that the assay system (e.g., cells, enzymes, reagents) is working correctly and is capable of detecting inhibition.[3][4]

  • Data Normalization and Comparison: The activity of a positive control can be used to normalize the results from test compounds, allowing for a more accurate comparison of their potencies.

  • Troubleshooting: If the positive control fails to produce the expected inhibition, it signals a problem with the experimental setup, preventing the misinterpretation of results from test compounds.[2]

A suitable positive control should exhibit a consistent and reproducible inhibitory effect, with a well-characterized mechanism of action and a defined potency, typically expressed as the half-maximal inhibitory concentration (IC50).[1][5]

Chloroquinolines as a Class of Bioactive Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[6][7] The introduction of a chlorine atom can significantly influence the biological activity of these molecules. Chloroquinoline derivatives have been extensively investigated for a range of therapeutic applications, including anticancer, antimalarial, and antimicrobial activities.[7][8][9]

The anticancer effects of chloroquinolines are often multifaceted, involving mechanisms such as:

  • Inhibition of Autophagy: As lysosomotropic agents, they can accumulate in lysosomes, raising the pH and inhibiting the fusion of autophagosomes with lysosomes, which is a critical step in the autophagy process.[8][9]

  • Induction of Apoptosis: They can trigger programmed cell death through various pathways, including the generation of reactive oxygen species (ROS) and the activation of caspases.[7]

  • Modulation of Signaling Pathways: Certain derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6][7]

Given these well-documented inhibitory activities within the chloroquinoline class, 4-Chloro-2-methylquinoline hydrochloride presents itself as a plausible candidate for use as a positive control in assays designed to screen for inhibitors of these cellular processes.

Establishing 4-Chloro-2-methylquinoline Hydrochloride as a Positive Control: A Practical Framework

To confidently use 4-Chloro-2-methylquinoline hydrochloride as a positive control, a systematic validation process is necessary. This involves characterizing its inhibitory activity in the specific assay system of interest.

Workflow for Validation

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Reproducibility & Specificity cluster_2 Phase 3: Comparison A Determine Optimal Concentration Range (Range-finding experiment) B Generate Dose-Response Curve A->B C Calculate IC50 Value B->C D Assess Inter-assay Variability C->D E Confirm Mechanism of Action (e.g., target-based assay) D->E F Benchmark against a Standard Positive Control E->F

Caption: Workflow for validating a novel compound as a positive control.

Experimental Protocol: Determining the IC50 of 4-Chloro-2-methylquinoline Hydrochloride in a Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[10]

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • 4-Chloro-2-methylquinoline hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of 4-Chloro-2-methylquinoline hydrochloride in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.

  • Treatment: Treat the cells with the different concentrations of the compound. Include a vehicle control (solvent only) and a positive control for cell death if desired (e.g., a high concentration of a known cytotoxic drug).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.

    • Plot the percent viability against the logarithm of the compound concentration.

    • Fit a sigmoidal dose-response curve to the data using non-linear regression to determine the IC50 value.[11][12]

Comparative Analysis: 4-Chloro-2-methylquinoline Hydrochloride vs. Standard Positive Controls

The choice of a positive control often depends on the specific assay and the desired mechanism of inhibition to be validated. Below is a comparison of how 4-Chloro-2-methylquinoline hydrochloride might be positioned relative to commonly used positive controls in different types of inhibition assays.

Assay TypeStandard Positive ControlMechanism of Action of StandardPotential Application of 4-Chloro-2-methylquinoline HCl
Cell Proliferation/Viability (e.g., MTT) Doxorubicin, StaurosporineDNA intercalation, induction of apoptosis (Doxorubicin); broad-spectrum kinase inhibitor, potent inducer of apoptosis (Staurosporine)As a general cytotoxic agent, likely acting through apoptosis induction or autophagy inhibition.[7][8]
Tubulin Polymerization Colchicine, Paclitaxel (Taxol)Binds to tubulin and inhibits microtubule polymerization (Colchicine)[13]; binds to microtubules and stabilizes them, preventing depolymerization (Paclitaxel).[14]To be investigated; some quinoline derivatives have been reported to inhibit tubulin polymerization.
Antibacterial Susceptibility (e.g., MIC determination) Ciprofloxacin, GentamicinInhibition of DNA gyrase and topoisomerase IV (Ciprofloxacin); inhibition of protein synthesis (Gentamicin)As a potential antibacterial agent, given the known antimicrobial properties of some quinoline derivatives.
Kinase Inhibition Staurosporine, Specific Kinase InhibitorsBroad-spectrum ATP-competitive kinase inhibitor (Staurosporine)Potential for kinase inhibition, as some chloroquinolines modulate signaling pathways like PI3K/Akt.[6]
Data Presentation: Hypothetical Dose-Response Comparison

The following table illustrates a hypothetical comparison of IC50 values that would be generated to benchmark 4-Chloro-2-methylquinoline hydrochloride against a standard positive control in a cancer cell line.

CompoundTarget Cell LineIC50 (µM)
4-Chloro-2-methylquinoline HClHeLaTo be determined experimentally
Doxorubicin (Standard Control)HeLa~0.1 - 1.0

Note: The IC50 value for Doxorubicin can vary depending on the cell line and experimental conditions.

G cluster_0 PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor Chloroquinoline Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibitory action of a chloroquinoline derivative on the PI3K/Akt/mTOR signaling pathway.

Conclusion

While 4-Chloro-2-methylquinoline hydrochloride is not a universally recognized positive control, its chemical lineage within the bioactive chloroquinoline family suggests its potential as a useful tool in specific inhibition assays, particularly those related to cancer cell proliferation and survival. Establishing its utility requires a rigorous validation process to characterize its potency and mechanism of action within the experimental system of interest. By following the framework outlined in this guide—determining its IC50, assessing its reproducibility, and comparing its activity to established standards—researchers can confidently employ 4-Chloro-2-methylquinoline hydrochloride as a reliable positive control, thereby enhancing the quality and integrity of their screening data.

References

  • Al-Bari, M. A. A., et al. (2022). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. MDPI. [Link]

  • Perez, C., et al. (2022). Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. Bentham Science. [Link]

  • Perez, C., et al. (2020). Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. Wiley Online Library. [Link]

  • Kattula, B., et al. (2022). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. Elsevier. [Link]

  • Labster. (n.d.). Testing antimicrobial susceptibility. [Link]

  • Wikipedia. (n.d.). IC50. [Link]

  • Zhang, H., et al. (2013). A Strategy to Model Nonmonotonic Dose-Response Curve and Estimate IC50. PLOS One. [Link]

  • Sowunmi, A., et al. (1998). Chloroquine modulation of specific metabolizing enzymes activities: investigation with selective five drug cocktail. PubMed. [Link]

  • Kraft, C. E., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Srinivasan, B., & Lloyd, J. R. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Pluskota, R., & Staroń, J. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]

  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Al-Sanea, M. M., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. MDPI. [Link]

  • Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Wistar Institute. [Link]

  • Mire-Sluis, A. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International. [Link]

  • Slater, A. F. G., & Cerami, A. (1992). Inhibition by chloroquine of a novel haem polymerase enzyme activity in malaria trophozoites. Nature. [Link]

  • ResearchGate. (2019). How should I handle the positive control for in vitro assays?. [Link]

  • AKJournals. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. [Link]

  • ResearchGate. (2013). Can someone advise on MTT assay blank and controls?. [Link]

  • Cytoskeleton, Inc. (n.d.). HTS-Tubulin Polymerization Assay Kit. [Link]

  • Mader, M. M., & Keillor, J. W. (2025). A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. Canadian Science Publishing. [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. [Link]

  • Chan, K. T., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed Central. [Link]

  • Petersen, E., et al. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. NIST. [Link]

  • Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. PubMed. [Link]

  • ResearchGate. (2019). Development and validation of a novel cell-based assay for the detection of neutralizing antibodies of Aflibercept. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

  • Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. [Link]

  • FAO. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Rockland Immunochemicals. (2021). Positive and Negative Controls. [Link]

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Comparative

mass spectrometry fragmentation pattern of 4-Chloro-2-methylquinoline hydrochloride for validation

Resolving Regioisomers in Drug Discovery: A Comparative Guide to the MS/MS Fragmentation of 4-Chloro-2-methylquinoline Hydrochloride As a Senior Application Scientist in early-stage drug discovery, I frequently encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Regioisomers in Drug Discovery: A Comparative Guide to the MS/MS Fragmentation of 4-Chloro-2-methylquinoline Hydrochloride

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the analytical challenge of distinguishing closely related halogenated building blocks. 4-Chloro-2-methylquinoline hydrochloride is a highly versatile scaffold used in the synthesis of antimalarials, kinase inhibitors, and larvicidal agents[1]. However, during its synthesis, regioisomers such as 2-Chloro-4-methylquinoline can form. If these isomers are not rigorously differentiated, they can drastically alter the pharmacological profile of the final active pharmaceutical ingredient (API).

While Nuclear Magnetic Resonance (NMR) provides structural confirmation, Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) offers superior sensitivity, throughput, and unambiguous trace impurity profiling. This guide objectively compares the fragmentation behavior of 4-Chloro-2-methylquinoline against its primary alternative regioisomer, providing a self-validating experimental framework to ensure absolute structural confidence.

The Causality of Ionization and Fragmentation

To build a robust analytical method, we cannot simply rely on software libraries; we must understand the physical chemistry driving the fragmentation.

1. The Isotopic Signature (The Built-In Control) Before applying any collision energy, the MS1 spectrum provides our first self-validating checkpoint. Chlorine naturally exists as 35 Cl and 37 Cl in an approximate 3:1 ratio. Observing a precursor [M+H]+ at m/z 178.0 alongside an m/z 180.0 peak at ~33% relative abundance instantly verifies the presence of a single chlorine atom[2].

2. Protonation and Heterolytic Cleavage In positive ion mode (ESI+), the quinoline nitrogen acts as the primary protonation site due to its basicity. Once protonated, the nitrogen withdraws electron density from the aromatic ring system. This inductive effect significantly weakens the carbon-chlorine bond, particularly at the highly activated C2 and C4 positions[3]. Consequently, the primary fragmentation event upon Collision-Induced Dissociation (CID) is the heterolytic cleavage and neutral loss of HCl (36 Da), yielding a stable methylquinoline cation at m/z 142.0[1].

MS_Fragmentation M [M+H]+ m/z 178 4-Chloro-2-methylquinoline F142 [M+H - HCl]+ m/z 142 M->F142 CE: 20V Loss of 36 Da M_iso [M+H]+ m/z 180 37Cl Isotope (33%) M_iso->F142 CE: 20V Loss of 38 Da F115 [M+H - HCl - HCN]+ m/z 115 F142->F115 CE: 35V Loss of 27 Da F101 [M+H - HCl - CH3CN]+ m/z 101 F142->F101 CE: 35V Loss of 41 Da

ESI-MS/MS fragmentation pathway of 4-Chloro-2-methylquinoline highlighting key neutral losses.

Comparative Analysis: Differentiating Regioisomers

The true resolving power of tandem mass spectrometry becomes evident when we compare 4-Chloro-2-methylquinoline with its regioisomer, 2-Chloro-4-methylquinoline. Because both molecules share the exact same mass and undergo the same primary loss of HCl, they are indistinguishable at the MS1 level and nearly identical at low collision energies.

The differentiation relies on the secondary fragmentation pathways of the resulting m/z 142 intermediate. As established in fundamental mass spectrometry fragmentation principles, the structural position of alkyl groups dictates subsequent neutral losses[4].

  • 4-Chloro-2-methylquinoline: After losing HCl, the intermediate is effectively a 2-methylquinoline cation. The proximity of the methyl group to the nitrogen atom facilitates a highly favorable rearrangement, resulting in the dominant neutral loss of acetonitrile (CH 3​ CN, 41 Da) to yield m/z 101.

  • 2-Chloro-4-methylquinoline: The intermediate formed here is a 4-methylquinoline cation. Because the methyl group is isolated at the C4 position, the molecule cannot easily eliminate acetonitrile. Instead, it undergoes a classic quinoline ring contraction, losing hydrogen cyanide (HCN, 27 Da) to yield a dominant m/z 115 ion[3].

Quantitative Fragmentation Comparison
Feature4-Chloro-2-methylquinoline2-Chloro-4-methylquinolineMechanistic Rationale
Precursor Ion [M+H]+ m/z 178.04m/z 178.04Identical exact mass; indistinguishable at the MS1 level.
Primary Neutral Loss -HCl (36 Da)-HCl (36 Da)Both undergo facile heterolytic C-Cl cleavage due to ring protonation[1].
Dominant MS/MS Base Peak m/z 142.06m/z 142.06Both form a stable methylquinoline cation intermediate.
Secondary Fragment 1 m/z 101.04 (High Abundance) m/z 101.04 (Low Abundance)4-CMQ intermediate readily loses CH 3​ CN (41 Da) due to the C2-methyl group.
Secondary Fragment 2 m/z 115.05 (Low Abundance)m/z 115.05 (High Abundance) 2-CMQ intermediate exclusively loses HCN (27 Da) as the methyl is at C4[3].

Self-Validating LC-ESI-MS/MS Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. It incorporates automated checkpoints that prevent false positives caused by co-eluting isobaric interferences or detector saturation.

LCMS_Workflow S1 Sample Prep 0.1% FA S2 UHPLC Separation S1->S2 S3 ESI(+) Isotope Check S2->S3 S4 Q1 Isolation m/z 178.0 S3->S4 S5 Q2 CID Argon Gas S4->S5 S6 Q3 Detection MRM Data S5->S6

Self-validating LC-MS/MS workflow ensuring isotopic ratio confirmation prior to CID fragmentation.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dilute the 4-Chloro-2-methylquinoline hydrochloride salt to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a crucial proton source to drive the equilibrium toward the [M+H]+ species. We strictly avoid trifluoroacetic acid (TFA) because, despite its peak-sharpening chromatographic benefits, it severely suppresses ESI signals through gas-phase ion pairing and surface tension modification.

Step 2: Chromatographic Separation

  • Action: Utilize a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a rapid gradient from 5% Mobile Phase B (Acetonitrile + 0.1% FA) to 95% B over 5 minutes.

  • Causality: The rapid gradient ensures sharp peak shapes, minimizing longitudinal diffusion and maximizing the signal-to-noise ratio entering the mass spectrometer source.

Step 3: Source Ionization (ESI+) & Self-Validation Check

  • Action: Set Capillary Voltage to 3.5 kV and Desolvation Temperature to 350 °C.

  • Validation Check: Before analyzing MS/MS data, the system software must verify the MS1 spectrum. If the m/z 178.0 to 180.0 ratio deviates from the theoretical 3.13:1 threshold[2], the system automatically flags the run.

  • Causality: A skewed isotopic ratio immediately indicates a co-eluting isobaric interference or electron multiplier saturation, halting the validation until the chromatography or dilution is optimized.

Step 4: Tandem Mass Spectrometry (Multiple Reaction Monitoring)

  • Action: Isolate m/z 178.0 in Q1 (0.7 Da width). Use Argon as the collision gas in Q2. Set the Collision Energy (CE) to 20V for the primary transition (178 142) and ramp to 35V for secondary transitions (178 101 and 178 115).

  • Causality: A CE of 20V provides exactly enough vibrational excitation to cleave the inductively weakened C-Cl bond. Ramping the energy to 35V is physically necessary to break the highly stable, conjugated aromatic ring system of the resulting intermediate[1].

References

  • Title: Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Source: PubMed | URL: 1

  • Title: 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 | Source: PubChem - NIH | URL: 2

  • Title: Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics | Source: PMC | URL: 3

  • Title: Mass Spectrometry - Fragmentation Patterns | Source: Chemistry LibreTexts | URL: 4

Sources

Validation

Benchmarking the Cytotoxicity of 4-Chloro-2-methylquinoline Hydrochloride Against Standard Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide Executive Summary & The Causality of Benchmarking In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Guide

Executive Summary & The Causality of Benchmarking

In modern drug discovery, the quinoline scaffold is a highly privileged structural motif. Specifically, 4-Chloro-2-methylquinoline hydrochloride (CAS 83260-96-2) serves as a foundational building block in molecular hybridization strategies to synthesize potent targeted therapies, including selective PI3Kα inhibitors for non-small cell lung cancer (NSCLC)[1] and FtsZ inhibitors for multidrug-resistant bacterial strains[2].

As a Senior Application Scientist, I frequently observe a critical oversight in early-stage drug development: failing to benchmark the baseline toxicity of the parent scaffold. The causality is straightforward: if the 4-chloro-2-methylquinoline building block possesses intrinsic, off-target cytotoxicity in mammalian cells, the apparent "efficacy" of any downstream hybrid molecule will be confounded by non-specific cell death[1]. To ensure that the biological activity of synthesized derivatives is driven by target-specific interactions rather than scaffold toxicity, we must rigorously benchmark this compound against standard, well-characterized inhibitors.

In this guide, we benchmark the tolerability of 4-chloro-2-methylquinoline hydrochloride against three standard agents:

  • Staurosporine: A broad-spectrum pan-kinase inhibitor (Positive control for apoptosis).

  • Doxorubicin: A standard chemotherapeutic DNA intercalator (Baseline for genotoxicity).

  • Gefitinib: A targeted EGFR inhibitor (Clinical standard for targeted lung cancer therapy)[1].

Self-Validating Experimental Protocols

To ensure the utmost trustworthiness of our benchmarking data, we employ a self-validating CellTiter-Glo Luminescent Cell Viability Assay .

Expertise Insight: Why choose CellTiter-Glo over the traditional MTT assay? Quinoline derivatives can occasionally interfere with the cellular oxidoreductase enzymes required for tetrazolium reduction, leading to artifactual viability readouts. CellTiter-Glo bypasses this by directly quantifying ATP, providing an accurate, metabolically independent measure of cell survival.

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Culture HEK293 (normal human embryonic kidney), A549 (NSCLC), and HepG2 (hepatocellular carcinoma) cells in DMEM supplemented with 10% FBS.

    • Seed cells at a density of 5,000 cells/well in opaque-walled 96-well plates to prevent luminescent cross-talk. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation & Dosing:

    • Prepare a 10 mM stock of 4-chloro-2-methylquinoline hydrochloride in DMSO.

    • Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 200 µM.

    • Self-Validation Check: Include a vehicle control (0.1% DMSO) to define 100% viability, and a Staurosporine control (1 µM) to define the assay's maximum dynamic range (0% viability).

  • Incubation:

    • Incubate the treated plates for 72 hours.

  • Viability Readout:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a multi-mode microplate reader.

  • Data Analysis:

    • Normalize data against the 0.1% DMSO vehicle control. Calculate IC₅₀ values using non-linear regression (curve fit) in GraphPad Prism.

Quantitative Data Presentation

The following table summarizes the comparative cytotoxicity profile. The data clearly demonstrates that the 4-chloro-2-methylquinoline hydrochloride scaffold is highly tolerated by mammalian cells (IC₅₀ > 150 µM), confirming its suitability as an inert building block for drug synthesis[1][2].

Compound / InhibitorHEK293 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)Primary Mechanism of Toxicity
4-Chloro-2-methylquinoline HCl > 150.0 > 150.0 > 150.0 Inert Scaffold (Minimal Toxicity)
Staurosporine 0.050.080.06Pan-Kinase Inhibition / Apoptosis
Doxorubicin 1.22.41.8DNA Intercalation / Damage
Gefitinib > 50.012.528.4Targeted EGFR Inhibition

Mechanistic & Workflow Visualizations

To further clarify the experimental design and the underlying pharmacological logic, the following diagrams map out our self-validating workflow and the comparative toxicity mechanisms.

ExperimentalWorkflow Seed 1. Cell Seeding (HEK293, A549, HepG2) Treat 2. Compound Dosing (0.1 - 200 µM, 72h) Seed->Treat Assay 3. CellTiter-Glo Assay (ATP Luminescence) Treat->Assay Validate Self-Validation Controls: 0.1% DMSO (100% Viability) 1 µM Staurosporine (0% Viability) Treat->Validate Analyze 4. IC50 Calculation (Non-linear Regression) Assay->Analyze

Caption: Experimental workflow for benchmarking 4-chloro-2-methylquinoline cytotoxicity.

ToxicityMechanisms Scaffold 4-Chloro-2-methylquinoline HCl (Parent Scaffold) Inert Minimal Target Binding (No Off-Target Kinase/DNA Affinity) Scaffold->Inert Stauro Staurosporine (Standard Inhibitor) Kinase Pan-Kinase Inhibition Stauro->Kinase Doxo Doxorubicin (Standard Inhibitor) DNA DNA Intercalation & Cleavage Doxo->DNA Survival Cell Survival (High IC50 > 150 µM) Inert->Survival Apoptosis Apoptosis / Cell Death (Low IC50 < 3 µM) Kinase->Apoptosis DNA->Apoptosis

Caption: Mechanistic comparison of standard inhibitors versus the inert quinoline scaffold.

References

  • Title: Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors Source: Journal of Advanced Research / PubMed (NIH) URL: [Link]

  • Title: Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed (NIH) URL: [Link]

Sources

Comparative

Inter-Laboratory Validation of 4-Chloro-2-methylquinoline Hydrochloride Synthesis: A Comparative Guide

Executive Summary & Mechanistic Grounding As a critical building block in medicinal chemistry, 4-chloro-2-methylquinoline (and its hydrochloride salt) serves as a core scaffold for anti-malarial agents, [1], and novel[2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

As a critical building block in medicinal chemistry, 4-chloro-2-methylquinoline (and its hydrochloride salt) serves as a core scaffold for anti-malarial agents, [1], and novel[2]. The synthesis of this compound has historically relied on the [3], a robust but highly energy-intensive process.

This guide objectively compares the traditional batch synthesis method against a modern microwave-assisted protocol. By evaluating both methods through a rigorous inter-laboratory validation framework, we provide drug development professionals with actionable, statistically backed data on yield, purity, and process reproducibility.

The Causality of Chemical Transformations

The synthesis fundamentally relies on two key transformations:

  • Electrocyclic Ring Closure: The condensation of aniline with ethyl acetoacetate forms a Schiff base. To achieve annulation, the intermediate must overcome a high activation energy barrier, historically requiring temperatures around 250 °C in an inert solvent like Dowtherm A[2].

  • Nucleophilic Chlorination: The resulting 4-hydroxy-2-methylquinoline exists in a keto-enol tautomeric equilibrium.[4] is introduced to drive the equilibrium toward the enol form, acting simultaneously as a dehydrating and chlorinating agent to yield the 4-chloro derivative.

Experimental Methodologies

Every protocol described below is designed as a self-validating system. By strictly controlling the energy input and reagent stoichiometry, the systems inherently limit the formation of side products, ensuring that the analytical output (purity and yield) directly validates the mechanistic integrity of the run.

Method A: Traditional Conrad-Limpach & Batch Chlorination

Mechanism & Rationale: This method utilizes conductive heating. While highly scalable for industrial applications, the prolonged exposure to extreme temperatures often leads to thermal degradation and tar formation, necessitating extensive downstream purification[3].

Step-by-Step Protocol:

  • Schiff Base Formation & Cyclization: Combine equimolar amounts of aniline and ethyl acetoacetate in Dowtherm A. Heat the mixture conductively to 250 °C for 45 minutes. The high-boiling inert solvent prevents solvent boil-off while providing the necessary thermal energy for the electrocyclic ring closure[2].

  • Isolation of Intermediate: Cool the mixture to room temperature and precipitate 4-hydroxy-2-methylquinoline using petroleum ether. Filter and dry under a vacuum.

  • Chlorination: Suspend the intermediate in neat POCl3​ (3 equivalents). Heat to 105 °C for 2 hours. The excess POCl3​ acts as both the solvent and the electrophilic activator, driving the nucleophilic substitution reaction[4].

  • Quenching & Salt Formation: Carefully quench the highly exothermic reaction over crushed ice. Extract the free base with dichloromethane. Introduce anhydrous HCl gas (or 2M ethereal HCl ) to the organic layer to precipitate 4-chloro-2-methylquinoline hydrochloride.

Method B: Modern Microwave-Assisted Synthesis

Mechanism & Rationale: Microwave irradiation provides direct, volumetric heating of the polar reactants. This uniform energy distribution eliminates localized "hot spots," drastically reducing reaction times and minimizing the formation of polymeric byproducts[5].

Step-by-Step Protocol:

  • Microwave Cyclization: Combine aniline and ethyl acetoacetate in a microwave-transparent vessel with a catalytic amount of polyphosphoric acid (PPA). Irradiate at 150 °C for 15 minutes.

  • In-Situ Chlorination: Cool the vessel to room temperature. Add POCl3​ directly to the vessel. Irradiate at 100 °C for 10 minutes to achieve rapid [5].

  • Quenching & Salt Formation: Quench the mixture in ice water, extract with ethyl acetate, and precipitate the hydrochloride salt using 2M HCl in diethyl ether.

Inter-Laboratory Validation Framework

To ensure the trustworthiness of these protocols, a validation study was modeled across three independent laboratories following [6].

Validation Parameters:

  • [7]: Intra-laboratory variance (same operator, same equipment, short time interval).

  • Reproducibility ( RSDR​ )[7]: Inter-laboratory variance (different operators, different equipment).

  • E-factor: The ratio of the mass of waste to the mass of product, serving as a metric for environmental sustainability.

Validation S Standardized Protocol Distribution L1 Lab 1 (US) LC-MS/MS S->L1 L2 Lab 2 (EU) LC-MS/MS S->L2 L3 Lab 3 (APAC) LC-MS/MS S->L3 Data Data Consolidation (Yield, Purity, E-factor) L1->Data L2->Data L3->Data Stat Statistical Analysis (RSDr, RSDR) Data->Stat Val Validated Method Publication Stat->Val

Inter-laboratory validation workflow for synthesis reproducibility.

Experimental Data & Performance Comparison

The following table synthesizes the quantitative data collected from the inter-laboratory validation study. All purity measurements were determined via LC-MS/MS.

Performance MetricMethod A: Traditional BatchMethod B: Microwave-AssistedAcceptance Criteria
Average Overall Yield 62.4%84.1%> 60%
Purity (LC-MS/MS) 94.5%98.8%> 95%
Total Reaction Time ~3.5 hours~25 minutesN/A
Repeatability ( RSDr​ ) 4.2%1.8%< 5.0%
Reproducibility ( RSDR​ ) 7.5%2.4%< 10.0%
E-factor (Waste/Product) 18.56.2Minimize

Analysis of Results: Method B demonstrates superior scientific and operational performance. The drastic reduction in RSDR​ (from 7.5% to 2.4%) indicates that the microwave-assisted method is highly robust and less susceptible to the variations in conductive heating profiles between different laboratory setups. Furthermore, the E-factor is reduced by nearly 66%, primarily due to the elimination of Dowtherm A and the reduction of required POCl3​ equivalents.

Synthesis A Aniline + Ethyl Acetoacetate B 4-Hydroxy-2- methylquinoline A->B Cyclization (Heat/Microwave) C 4-Chloro-2- methylquinoline B->C POCl3 Chlorination D 4-Chloro-2-methylquinoline Hydrochloride C->D HCl (g) Salt Formation

Stepwise chemical transformation of 4-chloro-2-methylquinoline hydrochloride.

Conclusion

For laboratories focused on the rapid, high-purity synthesis of 4-chloro-2-methylquinoline hydrochloride for drug discovery, the microwave-assisted protocol (Method B) is the validated method of choice. It provides a self-validating system where the precise control of energy input directly correlates to higher reproducibility and fewer side reactions. Traditional batch synthesis (Method A) remains viable for large-scale industrial manufacturing but requires stringent thermal control to maintain acceptable inter-batch reproducibility.

References

  • Wikipedia. "Conrad–Limpach synthesis." Wikimedia Foundation. URL: [Link]

  • ACS Publications. "New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones." Organic Process Research & Development. URL: [Link]

  • PubMed Central (NIH). "Synthesis and Evaluation of Aryl Quinolines as HIV-1 Integrase Multimerization Inhibitors." Journal of Medicinal Chemistry. URL: [Link]

  • PubMed Central (NIH). "Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate." Beilstein Journal of Organic Chemistry. URL: [Link]

  • Acta Pharmaceutica. "Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction." Acta Pharm. URL: [Link]

  • Eurachem. "Trends in inter-laboratory method validation." Eurachem Workshop. URL: [Link]

  • University of Tartu. "Validation of liquid chromatography mass spectrometry (LC-MS) methods: Repeatability and Reproducibility." Sisu@UT. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2-methylquinoline hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that the lifecycle of a chemical does not end at the completion of an assay or synthesis. For halogenated heterocyclic compounds like 4-Chloro-2-methylquinoline hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the lifecycle of a chemical does not end at the completion of an assay or synthesis. For halogenated heterocyclic compounds like 4-Chloro-2-methylquinoline hydrochloride (CAS: 83260-96-2) , improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe risks to laboratory personnel and aquatic ecosystems.

To build a culture of uncompromising safety and operational excellence, this guide provides a self-validating, step-by-step operational plan for the proper segregation, containerization, and disposal of this compound.

The Chemical Logic of Disposal (Causality & Hazards)

Before executing any disposal protocol, laboratory personnel must understand why specific procedures are required. 4-Chloro-2-methylquinoline hydrochloride presents two distinct structural challenges:

  • The Halogenated Ring: The presence of a stable carbon-chlorine (C-Cl) bond means that standard incineration or incomplete combustion can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). It must be routed to specialized high-temperature incinerators[1].

  • The Hydrochloride Salt: Unlike its lipophilic free-base counterpart, the HCl salt form is highly soluble in water. This means even routine glassware washings will contain dissolved active chemical, strictly prohibiting drain disposal[2].

Quantitative Hazard Data & Disposal Implications
Chemical Property / HazardGHS ClassificationDisposal Protocol Causality
Halogenated Structure N/AMandates segregation into strictly Halogenated Organic Waste streams. Mixing with non-halogenated waste exponentially increases institutional disposal costs and risks incompatible reactions[1].
Hydrochloride Salt Form N/AHigh aqueous solubility dictates that all water-based washings and rinsates must be collected as hazardous liquid waste rather than poured down the sink[2].
Skin/Eye Irritation Category 2 (H315, H319)Requires the mandatory use of chemical-resistant nitrile gloves and safety goggles during all waste transfer operations to prevent contact dermatitis[3].
Aquatic Toxicity Chronic Aquatic HazardThe quinoline core resists standard biological wastewater treatment and persists in aquatic ecosystems, reinforcing the absolute ban on drain disposal[3].

Waste Segregation & Containerization Workflow

The following diagram maps the logical decision tree for routing 4-Chloro-2-methylquinoline hydrochloride waste to ensure regulatory compliance and prevent cross-contamination.

WasteWorkflow Start 4-Chloro-2-methylquinoline HCl Waste Generation Solid Solid Waste (Powders, PPE, Weigh Boats) Start->Solid Liquid Liquid Waste (Solutions, Rinsates) Start->Liquid Spill Spill Clean-up (Absorbents, Broken Glass) Start->Spill Halogenated Segregate as Halogenated Organic Waste Solid->Halogenated Liquid->Halogenated Organic Solvents Aqueous Aqueous Waste (Contains HCl salt) Liquid->Aqueous Water-based Spill->Halogenated Container1 HDPE Solid Waste Container (Sealed & Labeled) Halogenated->Container1 Solid Container2 HDPE/Glass Liquid Container (Vented Cap for Storage) Halogenated->Container2 Liquid Aqueous->Container2 Incineration High-Temperature Incineration (Prevents Dioxin Formation) Container1->Incineration Container2->Incineration

Workflow diagram detailing the segregation and containerization of 4-Chloro-2-methylquinoline waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Solid Waste Containerization (Powders, PPE, and Consumables)
  • Preparation: Don standard PPE (nitrile gloves, lab coat, safety goggles). Ensure the work is performed inside a certified chemical fume hood to prevent inhalation of aerosolized powders[3].

  • Collection: Gather all contaminated weigh boats, filter papers, and empty reagent bottles.

  • Container Selection: Place solid waste into a High-Density Polyethylene (HDPE) container. Causality: HDPE provides superior chemical resistance against residual halogenated organics compared to standard plastics[1].

  • Validation Step: Inspect the container seal. The lid must be a screw-top mechanism. Do not use aluminum foil or plastic wrap as makeshift lids, as they violate EPA containment mandates[4].

Protocol B: Liquid Waste Containerization (Solutions and Rinsates)
  • Segregation: Separate liquid waste into "Halogenated Organic Solvents" (e.g., if dissolved in dichloromethane or chloroform) and "Aqueous Waste" (e.g., glassware rinsates containing the dissolved HCl salt).

  • Transfer: Use a chemically compatible funnel to transfer the liquid into an appropriate glass or HDPE carboy.

  • Headspace Management: Never fill the container beyond 90% capacity. Leave headspace to account for thermal expansion and potential off-gassing.

  • Validation Step: Verify that the liquid waste stream contains NO incompatible chemicals (e.g., strong oxidizing agents like nitric acid), which could trigger an exothermic reaction or explosion[1].

Protocol C: Spill Management & Decontamination
  • Containment: If a powder spill occurs, do not dry-sweep, as this generates hazardous dust.

  • Absorption: Cover the spill with an inert, damp absorbent material (e.g., sand or vermiculite) to suppress aerosolization[3].

  • Collection: Use a non-sparking plastic scoop to collect the absorbent material and place it directly into the Halogenated Solid Waste container.

  • Validation Step: Wipe the affected area with a solvent known to dissolve the compound (e.g., ethanol or methanol), and dispose of the contaminated wipes as solid hazardous waste.

Satellite Accumulation Area (SAA) Compliance

Laboratory personnel must manage the collected waste in accordance with EPA RCRA guidelines before final institutional pickup:

  • Immediate Labeling: The hazardous waste determination must be made, and the container labeled, the exact moment the first drop or grain of waste enters the container[2]. Labels must explicitly state "Hazardous Waste" and list the primary GHS hazards (e.g., "Toxic", "Irritant")[4].

  • Volume Limits: A laboratory SAA may accumulate no more than 55 gallons of standard hazardous waste. If this limit is reached, the Environmental Health and Safety (EHRS) department must remove the material within 3 calendar days[2].

  • Closed-Container Rule: Containers must remain hermetically sealed at all times unless waste is actively being added or removed[4].

By strictly adhering to these self-validating protocols, drug development professionals ensure that the handling of 4-Chloro-2-methylquinoline hydrochloride remains safe, compliant, and environmentally responsible from the benchtop to final high-temperature incineration.

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Handling

Personal protective equipment for handling 4-Chloro-2-methylquinoline hydrochloride

Safe Handling and Operational Guide: 4-Chloro-2-methylquinoline Hydrochloride Executive Summary & Chemical Profile 4-Chloro-2-methylquinoline hydrochloride (CAS: 83260-96-2) is a highly valuable scaffold in drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Operational Guide: 4-Chloro-2-methylquinoline Hydrochloride

Executive Summary & Chemical Profile

4-Chloro-2-methylquinoline hydrochloride (CAS: 83260-96-2) is a highly valuable scaffold in drug discovery, frequently utilized in the synthesis of antimalarial agents, kinase inhibitors, and epigenetic modulators. However, its unique physicochemical properties—combining a DNA-intercalating quinoline core, a lipophilic chloro-substituent, and an acidic hydrochloride salt—demand stringent, specialized handling protocols. This guide provides a self-validating system for laboratory safety, ensuring operational efficiency and absolute researcher protection.

Mechanistic Hazard Profile: The Causality of Risk

To implement effective safety measures, researchers must understand the molecular mechanisms driving this compound's toxicity. We do not just wear PPE because a safety sheet dictates it; we wear it to interrupt specific mechanisms of chemical injury:

  • DNA Intercalation & Genotoxicity: The planar quinoline moiety is a known DNA intercalator. It inserts between DNA base pairs, disrupting topoisomerase activity and triggering p53-mediated DNA damage responses, such as the formation of γH2AX foci[1]. Because of this genotoxic and suspected mutagenic profile, inhalation or ingestion of the dust must be strictly prevented.

  • Corrosive Dissociation (The Hydrochloride Effect): As a hydrochloride salt, this compound is highly sensitive to ambient moisture. Upon contact with sweat, tear fluid, or mucosal membranes, it dissociates to release localized hydrochloric acid (HCl)[2]. This mechanism is responsible for acute chemical burns, severe eye irritation (H319), and respiratory tract irritation (H335)[3].

  • Enhanced Dermal Penetration: The addition of chloro and methyl groups significantly increases the molecule's lipophilicity (logP) compared to the parent quinoline. This facilitates rapid absorption through compromised skin barriers, necessitating specific, impermeable barrier materials[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory apparel is insufficient for handling halogenated quinoline salts. The following PPE matrix is engineered specifically to counteract the hazards outlined above.

Body PartRequired PPEMaterial SpecificationMechanistic Rationale
Hands Double-layered glovesInner: Nitrile (4 mil)Outer: Neoprene or heavy Nitrile (8 mil)Nitrile provides excellent resistance to the lipophilic core. The double layer prevents HCl penetration if the outer glove is breached by acidic dissociation[5].
Eyes/Face Tight-fitting safety goggles & Face shieldPolycarbonate (EN 166 / ANSI Z87.1 approved)Standard safety glasses are inadequate. The salt's dust can cause severe corneal burns upon contact with tear fluid. A face shield prevents aerosolized dust deposition[5].
Body Flame-resistant lab coat & ApronTyvek® apron over a 100% cotton or Nomex lab coatSynthetic blends (e.g., polyester) can melt or degrade upon contact with concentrated acidic residues. Tyvek prevents particulate penetration[3].
Respiratory Particulate RespiratorNIOSH-approved N95 or P100 half-maskPrevents inhalation of fine, crystalline dust that can cause severe respiratory tract irritation and systemic genotoxic exposure.

Standard Operating Procedure: Handling & Weighing

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Step 1: Environmental Isolation Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a face velocity of 80-100 fpm. Causality: The compound's fine crystalline nature makes it prone to aerosolization. A hard-ducted hood ensures that any generated HCl gas or quinoline dust is completely exhausted and not recirculated into the lab.

Step 2: Static Elimination Wipe the balance and surrounding area with an anti-static cloth. Use an ionizing bar if available. Causality: Hydrochloride salts are highly susceptible to static cling, which can cause the powder to "jump" from the spatula, contaminating the user and the environment.

Step 3: The Weighing Process

  • Tare a sealed, anti-static weigh boat or a closed vial.

  • Transfer the chemical using a grounded, stainless-steel spatula.

  • Cap the vial before removing it from the fume hood.

Step 4: Decontamination Wipe down the spatula and balance with a damp paper towel (water neutralizes trace HCl), followed immediately by an ethanol wipe to dissolve any remaining lipophilic free-base quinoline.

Workflow Start 1. Pre-Weighing Setup (Fume Hood & PPE) Check 2. Inspect PPE Integrity (Nitrile, Goggles, Coat) Start->Check Proceed Weigh 3. Weighing Process (Anti-static tools) Check->Weigh Verified Transfer 4. Transfer to Vessel (Sealed transport) Weigh->Transfer Minimized dust Clean 5. Decontamination (Wipe down & Dispose) Transfer->Clean Post-transfer

Figure 1: Safe handling and weighing workflow for 4-Chloro-2-methylquinoline hydrochloride.

Emergency Spill Response & Decontamination

If a spill occurs outside the fume hood, execute the following protocol immediately:

  • Evacuate & Isolate: Evacuate personnel from the immediate area. The dust is a severe respiratory hazard[3].

  • Neutralize (Do NOT use water directly): Applying water directly to a large spill will rapidly generate an acidic runoff. Instead, cover the spill with a dry, basic absorbent such as sodium carbonate (soda ash) or calcium carbonate to safely neutralize the hydrochloride salt[3].

  • Collect: Sweep the neutralized mixture using non-sparking tools to avoid static discharge. Place the material into a clearly labeled, sealable hazardous waste container.

  • Clean: Wash the affected area with copious amounts of water, followed by an alcohol wipe to remove any residual lipophilic organics.

Waste Disposal Plan

4-Chloro-2-methylquinoline hydrochloride must be strictly treated as Halogenated, Acidic Organic Waste .

  • Solid Waste: Dispose of all contaminated consumables (gloves, weigh boats, paper towels) in a dedicated, puncture-resistant solid waste container labeled "Toxic/Halogenated Organic Solid Waste."

  • Liquid Waste: If dissolved in organic solvents (e.g., DMSO, DMF), the waste must be collected in a compatible high-density polyethylene (HDPE) carboy. Do not use metal containers, as the acidic nature of the salt will cause severe structural corrosion[6].

  • Segregation: Keep strictly separated from strong oxidizing agents and strong bases to prevent exothermic reactions[4]. Dispose of via a licensed hazardous waste contractor for high-temperature incineration.

References

  • [6] Quinoline Solution (BP288) - Safety data sheet. CPAchem. Available at: [Link]

  • [1] Quinoline-based compounds can inhibit diverse enzymes that act on DNA. National Institutes of Health (PMC). Available at: [Link]

Sources

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